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  • Product: Fluorosulfuric acid, 4-aminophenyl ester
  • CAS: 16704-38-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Solubility of 4-Aminophenyl Fluorosulfate in Organic Solvents

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-aminophenyl fluorosulfate in organic solvents. 4-Am...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-aminophenyl fluorosulfate in organic solvents. 4-Aminophenyl fluorosulfate is an important research compound, valued for its potential role in covalent ligand development and chemical biology, leveraging the unique reactivity of the aryl fluorosulfate moiety.[1][2] Currently, specific quantitative solubility data for this compound is not extensively documented in publicly available literature. This guide, therefore, serves as a critical resource for researchers, scientists, and drug development professionals by first establishing a predictive solubility profile based on the molecule's structural characteristics. The core of this document is a detailed, self-validating experimental protocol for the precise determination of equilibrium solubility using the established shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis.[3][4][5] This guide is designed to empower researchers to generate reliable, reproducible solubility data essential for reaction optimization, formulation development, and interpretation of biological assays.

Introduction: Structural and Physicochemical Rationale for Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and the resulting intermolecular forces between the solute and the solvent.[6] Understanding the structure of 4-aminophenyl fluorosulfate is key to predicting its behavior in various organic solvents. The molecule is composed of three key features: a non-polar benzene ring, a polar primary amine group (-NH₂), and a highly polar fluorosulfate group (-OSO₂F).

dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";

} Figure 1. Key structural features of 4-aminophenyl fluorosulfate influencing solubility.

  • Aromatic Ring : The central phenyl group is hydrophobic and contributes to solubility in non-polar and aromatic solvents through van der Waals interactions.

  • Amine Group (-NH₂) : This group introduces polarity and the capacity for hydrogen bonding (both as a donor and acceptor). This functionality is expected to enhance solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO). Similar to aniline, this group provides weak basicity.[7][8]

  • Fluorosulfate Group (-OSO₂F) : This is a highly polar, electron-withdrawing functional group. The fluorosulfate anion is known to be weakly coordinating, meaning it has a low propensity to form complexes.[9] Its significant polarity will strongly favor interactions with polar solvents.

The overall solubility will be a balance of these competing characteristics. The presence of two distinct polar groups on a relatively small aromatic core suggests that 4-aminophenyl fluorosulfate will likely exhibit poor solubility in non-polar solvents and progressively better solubility in solvents of increasing polarity.

Predictive Solubility Profile

Based on the "like dissolves like" principle and the structural analysis above, a qualitative prediction of solubility in common organic solvents can be made. This table serves as a hypothesis that can be validated and quantified using the experimental protocol outlined in the next section.

Solvent ClassExample SolventsPredicted SolubilityRationale for Prediction
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents have large dipole moments and can accept hydrogen bonds from the amine group. The strong polarity effectively solvates both the amine and fluorosulfate groups.
Polar Protic Ethanol, Methanol, IsopropanolModerate to HighThese solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the amine and fluorosulfate groups. Solubility may be slightly lower than in DMSO due to the competing solvent network.
Chlorinated Dichloromethane (DCM), ChloroformLow to ModerateThese solvents have moderate polarity. While they may solvate the aromatic ring, they are less effective at forming strong interactions with the highly polar functional groups compared to protic or aprotic polar solvents.
Ethers Diethyl Ether, Tetrahydrofuran (THF)LowThese solvents have low to moderate polarity and can only act as hydrogen bond acceptors. They are unlikely to effectively solvate the polar amine and fluorosulfate groups.
Aromatic Toluene, BenzeneVery LowThese non-polar solvents primarily interact through van der Waals forces with the benzene ring and cannot effectively solvate the polar functional groups, leading to poor solubility.
Aliphatic Hexane, HeptaneInsolubleThese are non-polar solvents with only weak van der Waals forces. There is a significant mismatch in polarity between the solvent and the highly polar solute.

Experimental Protocol for Equilibrium Solubility Determination

The most reliable method for determining the solubility of a pure compound is the "shake-flask" or equilibrium solubility method.[4][5][10] This protocol ensures that the solvent is fully saturated with the solute at a specific temperature, providing a thermodynamically accurate measurement.

Causality Behind Experimental Choices
  • Equilibrium: A 24-48 hour agitation period is chosen to ensure the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[11] Shorter times might only yield a kinetic solubility value, which can be misleading.[4]

  • Temperature Control: Solubility is highly temperature-dependent. A constant temperature bath is critical for reproducibility and accuracy.

  • Excess Solute: Using a visible excess of solid material is a self-validating step to guarantee that the solution is saturated. If all the solid dissolves, the true solubility limit has not been reached.[11]

  • Phase Separation: Incomplete removal of undissolved solid is a major source of error, leading to an overestimation of solubility. Centrifugation followed by filtration through a low-binding filter (e.g., PTFE) provides a robust method for obtaining a clear, particle-free supernatant.[12]

  • Quantification by HPLC: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantification.[13] It is highly sensitive, specific, and can separate the analyte from any potential impurities or degradants, ensuring that only the concentration of the target compound is measured.[3][13]

Materials and Reagents
  • 4-Aminophenyl fluorosulfate (high purity, >98%)

  • Organic solvents (HPLC grade or equivalent)

  • Analytical balance (4-decimal place)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Thermostatic shaker or orbital shaker in a temperature-controlled incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible, low-binding material)

  • Volumetric flasks and pipettes (Class A)

  • HPLC system with a UV detector and a suitable C18 column

Step-by-Step Methodology
  • Preparation of Saturated Solutions a. Weigh an excess amount of 4-aminophenyl fluorosulfate (e.g., 10-20 mg) directly into a glass vial. The key is to have undissolved solid remaining at the end of the experiment. b. Accurately add a known volume of the desired organic solvent (e.g., 2.0 mL) to the vial. c. Securely cap the vial. Prepare samples in triplicate for each solvent to ensure statistical validity.

  • Equilibration a. Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). b. Agitate the vials for a minimum of 24 hours. A 48-hour period is recommended to ensure equilibrium is reached for poorly soluble compounds.[11]

  • Phase Separation a. After equilibration, allow the vials to stand at the same constant temperature for 1-2 hours to let larger particles settle. b. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. c. Carefully draw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial. This dual separation step is critical for removing all particulate matter.

  • Quantification by HPLC a. Calibration Curve: Prepare a stock solution of 4-aminophenyl fluorosulfate in a suitable solvent (in which it is freely soluble, e.g., DMSO or acetonitrile). From this stock, create a series of at least five calibration standards of known concentrations through serial dilution. b. Sample Preparation: Accurately dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the range of your calibration curve. The dilution factor must be recorded precisely. c. Analysis: Inject the calibration standards and the diluted samples onto the HPLC system. d. Calculation: i. Plot a calibration curve of peak area versus concentration for the standards. ii. Use the linear regression equation from the curve to determine the concentration of the diluted sample. iii. Calculate the original solubility in the saturated solution by multiplying the measured concentration by the dilution factor.

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the solubility determination protocol.

dot digraph "Solubility_Workflow" { graph [rankdir="TB", bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#FFFFFF", color="#5F6368"]; edge [color="#4285F4"];

} Figure 2. Experimental workflow for determining the equilibrium solubility of a compound.

Conclusion

While specific, pre-existing solubility data for 4-aminophenyl fluorosulfate is scarce, a robust scientific approach allows for both a strong predictive assessment and a clear path to empirical determination. The dual-polar nature of the amine and fluorosulfate functional groups suggests high solubility in polar aprotic solvents like DMSO and moderate-to-high solubility in polar protic solvents. Conversely, poor solubility is anticipated in non-polar media.

For drug development and synthetic chemistry professionals, where precise data is non-negotiable, the detailed shake-flask protocol provided herein serves as a self-validating and authoritative method to generate high-quality, reproducible solubility data. Adherence to the principles of ensuring equilibrium, maintaining strict temperature control, and employing accurate analytical quantification via HPLC will yield results that can be trusted for critical decision-making in any research and development pipeline.

References

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available from: [Link]

  • Aldeghi, M., et al. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. Available from: [Link]

  • Yan, A., et al. (2002, December 21). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling - ACS Publications. Available from: [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • Zhang, Y., et al. (n.d.). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Available from: [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Available from: [Link]

  • Solubility of Things. (n.d.). Aniline. Available from: [Link]

  • Rowan. (n.d.). Predicting Solubility. Available from: [Link]

  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? Available from: [Link]

  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions? Available from: [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Available from: [Link]

  • Yufeng. (2024, September 20). Exploring the Properties and Applications of Aniline and N-Methylaniline. Available from: [Link]

  • Alsenz, J., & Kansy, M. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available from: [Link]

  • Wikipedia. (n.d.). Fluorosulfates. Available from: [Link]

  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ? Available from: [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Available from: [Link]

  • Wikipedia. (n.d.). Fluorosulfonate. Available from: [Link]

  • PubChem. (n.d.). (4-aminophenyl)methanesulfonyl Fluoride. Available from: [Link]

  • Scripps Research. (2015, June 8). A Fluorogenic Aryl Fluorosulfate for Intraorganellar Transthyretin Imaging in Living Cells and in Caenorhabditis elegans. Available from: [Link]

  • Li, C., et al. (2021, July 9). Identification of simple arylfluorosulfates as potent agents against resistant bacteria. PMC. Available from: [Link]

  • Amerigo Scientific. (n.d.). 4-Nitrophenyl fluorosulfate (95%). Available from: [Link]

  • MDPI. (2024, November 14). Synthesis of New 1,4-Naphthoquinone Fluorosulfate Derivatives and the Study of Their Biological and Electrochemical Properties. Available from: [Link]

  • Inxight Drugs. (n.d.). 4-AMINOPHENYL SULFATE. Available from: [Link]

Sources

Exploratory

The Latent Warhead: A Technical Guide to 4-Aminophenyl Fluorosulfate

The following technical guide details the mechanism, synthesis, and application of the 4-aminophenyl fluorosulfate motif, a cornerstone of "latent" covalent probe design. Executive Summary The 4-aminophenyl fluorosulfate...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism, synthesis, and application of the 4-aminophenyl fluorosulfate motif, a cornerstone of "latent" covalent probe design.

Executive Summary

The 4-aminophenyl fluorosulfate moiety represents a paradigm shift in covalent drug discovery, moving away from highly reactive electrophiles (e.g., acrylamides, chloroacetamides) toward "latent" reactivity. This motif utilizes Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, where the sulfur center remains inert in biological media until activated by the specific electrostatic environment of a protein binding pocket. This guide provides the mechanistic grounding, synthetic protocols, and validation workflows required to deploy this technology for proteome profiling and covalent inhibitor design.

Part 1: The Chemistry of Latency

The Stability-Reactivity Paradox

Unlike traditional Michael acceptors that rely on intrinsic electrophilicity, aryl fluorosulfates (


) derive their utility from kinetic stability. The S(VI)-F bond is remarkably strong (approx. 90 kcal/mol) and resistant to hydrolysis and reduction.
  • Dielectric Shielding: In aqueous solvent (high dielectric constant), the S(VI) center is solvated and stabilized, raising the activation energy for nucleophilic attack.

  • The "Sleeping Beauty" Effect: The fluorosulfate warhead remains "asleep" (latent) until it binds within a protein pocket. Desolvation and local hydrogen bonding (specifically to the fluoride or sulfonyl oxygens) lower the transition state energy, allowing a proximal nucleophile (Tyr, Lys, or His) to attack.

Comparison of Electrophiles

The following table contrasts the fluorosulfate motif with other common covalent warheads.

FeatureAryl Fluorosulfate (

)
Sulfonyl Fluoride (

)
Acrylamide (

)
Primary Target Tyrosine (preferred), Lysine, HistidineLysine, Tyrosine, SerineCysteine (Thiol)
Mechanism SuFEx (Substitution)SuFEx (Substitution)Michael Addition
Intrinsic Reactivity Low (Latent)ModerateModerate to High
Metabolic Stability High (Resists hydrolysis)Moderate (Prone to hydrolysis)Low (Glutathione conjugation)
Leaving Group Fluoride (

)
Fluoride (

)
None (Addition)

Part 2: Mechanism of Action

The reaction of 4-aminophenyl fluorosulfate with a protein residue (e.g., Tyrosine) follows a concerted associative mechanism (


-like) at the sulfur center.
The Activation Pathway
  • Binding: The probe (Ligand-Linker-Fluorosulfate) binds to the protein, positioning the

    
     group near a nucleophilic side chain.
    
  • Environmental Catalysis: Local residues (often Arginine or backbone amides) form hydrogen bonds with the sulfonyl oxygens, increasing the electrophilicity of the sulfur.

  • Nucleophilic Attack: The Tyrosine phenol (aided by a general base to become phenoxide) attacks the sulfur.

  • Transition State: A trigonal bipyramidal transition state forms.

  • Fluoride Elimination: The fluoride ion is expelled, forming a stable sulfate diester linkage (

    
    ).
    
Visualization: The SuFEx Mechanism

The following diagram illustrates the proximity-driven activation of the fluorosulfate warhead.

SuFEx_Mechanism Latent Latent State (Solvated) Binding Protein Binding (Desolvation) Latent->Binding Kd driven Activation Pocket Activation (H-Bonding to O=S=O) Binding->Activation Proximity TS Transition State (Trigonal Bipyramidal) Activation->TS Tyr-OH Attack Product Covalent Adduct (Sulfate Diester) TS->Product Bond Formation Fluoride Fluoride (F-) Release TS->Fluoride

Figure 1: The activation pathway of aryl fluorosulfates. The latent group is activated only upon specific protein binding and local environmental catalysis.

Part 3: Synthetic Protocols

To utilize the 4-aminophenyl fluorosulfate motif, one must synthesize the "warhead" building block. Direct reaction of 4-aminophenol with sulfuryl fluoride gas is hazardous and non-selective. The following protocol uses the solid surrogate AISF ([4-(acetylamino)phenyl]imidodisulfuryl difluoride) for safety and precision.

Synthesis of N-Boc-4-aminophenyl fluorosulfate

Objective: Create a stable building block where the amine is protected, allowing the fluorosulfate to be installed on the phenol.

Reagents:

  • N-Boc-4-aminophenol (1.0 equiv)

  • AISF reagent (1.2 equiv)[1]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.5 equiv)

  • Dichloromethane (DCM) or THF (anhydrous)

Protocol:

  • Dissolution: Dissolve N-Boc-4-aminophenol in anhydrous DCM (0.2 M concentration) in a round-bottom flask under nitrogen.

  • Reagent Addition: Add solid AISF reagent in one portion.

  • Activation: Add DBU dropwise via syringe over 5 minutes. Note: Slight exotherm may occur.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (The fluorosulfate product is typically less polar than the starting phenol).

  • Workup: Dilute with EtOAc, wash with 0.5 M HCl (to remove DBU and quench), followed by brine. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The fluorosulfate group is stable on silica.

Deprotection & Coupling

Objective: Expose the amine for attachment to a drug scaffold.

  • Deprotection: Treat the N-Boc intermediate with 20% TFA in DCM for 30 minutes at room temperature.

  • Neutralization: Concentrate in vacuo. It is critical to avoid strong aqueous bases which might hydrolyze the fluorosulfate over time. Neutralize with mild basic resin or use directly in coupling with excess base (DIPEA).

  • Coupling: React the free amine (4-aminophenyl fluorosulfate) with your Ligand-COOH using standard amide coupling agents (HATU/DIPEA).

    • Self-Validating Check: The final probe mass should be

      
       Da (Mass of 
      
      
      
      minus the displaced OH).

Part 4: Experimental Validation & Proteomics

Once the probe is synthesized and incubated with the biological target, validation is performed using Mass Spectrometry.

Mass Spectrometry Signature

When a 4-aminophenyl fluorosulfate probe modifies a Tyrosine residue, the Fluoride ion is the leaving group .

  • Mass Shift: The protein mass increases by the molecular weight of the probe minus 19.00 Da (Mass of F).

  • Formula:

    
     (if considering the proton loss from Tyr).
    
  • Diagnostic Ions: In MS/MS fragmentation, look for the unmodified ligand fragments. The sulfate diester bond is covalent and stable during standard ionization.

Chemoproteomic Workflow

The following DOT diagram outlines the standard ABPP (Activity-Based Protein Profiling) workflow for this probe.

Workflow Lysate Cell Lysate / Protein Incubation Incubate with Fluorosulfate Probe Lysate->Incubation pH 7.4, 37°C Digestion Trypsin Digestion Incubation->Digestion Denature/Reduce Enrichment Enrichment (if Biotinylated) Digestion->Enrichment Optional LCMS LC-MS/MS Analysis Digestion->LCMS Direct Analysis Enrichment->LCMS Data Identify Modified Tyr/Lys (+Probe Mass - HF) LCMS->Data Bioinformatics

Figure 2: Chemoproteomic workflow for validating target engagement. The stability of the fluorosulfate allows for standard trypsin digestion protocols.

References

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2] Angewandte Chemie International Edition. Link

  • Mortenson, D. E., et al. (2018). "Inverse Drug Discovery" Strategy To Identify Proteins That Are Targeted by Latent Electrophiles As Exemplified by Aryl Fluorosulfates. Journal of the American Chemical Society. Link

  • Zheng, Q., et al. (2018). Introduction of a Crystalline, Shelf-Stable Reagent for the Synthesis of Sulfur(VI) Fluorides. Angewandte Chemie. (Describes AISF reagent). Link

  • Jones, L. H. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters. Link

  • Wang, J., et al. (2018). Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo.[3] Journal of the American Chemical Society. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Covalent Protein Labeling with 4-Aminophenyl Fluorosulfate

Introduction: A New Paradigm in Covalent Protein Labeling The precise and selective chemical modification of proteins is a cornerstone of modern chemical biology and drug discovery. Covalent labeling, in particular, offe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Paradigm in Covalent Protein Labeling

The precise and selective chemical modification of proteins is a cornerstone of modern chemical biology and drug discovery. Covalent labeling, in particular, offers a powerful approach to irreversibly capture and study protein interactions, elucidate biological pathways, and develop targeted therapeutics. Historically, the focus has been on highly reactive electrophiles that target uniquely nucleophilic residues like cysteine. However, the low abundance of cysteine and the desire to target a broader range of amino acid residues in specific biological contexts have driven the development of novel labeling technologies.

Enter the aryl fluorosulfates, a class of "latent" electrophiles that have emerged as exceptionally versatile tools for covalent protein modification.[1][2][3] Unlike more promiscuous reagents, aryl fluorosulfates exhibit remarkable stability in aqueous environments and are generally unreactive towards biological nucleophiles in bulk solution.[1] Their reactivity is unlocked through a "proximity-enabled" mechanism, where non-covalent binding to a protein's surface brings the fluorosulfate group into a microenvironment that catalyzes the covalent reaction. This "context-dependent" reactivity allows for the selective labeling of less traditionally targeted, yet often functionally critical, amino acid residues such as tyrosine, lysine, serine, and histidine.[4]

This application note provides a detailed guide to the use of 4-aminophenyl fluorosulfate (APF) for covalent protein labeling. We will delve into the underlying chemical principles, provide a step-by-step experimental protocol, and offer guidance on the analysis and validation of the resulting covalently modified proteins. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technology in their work.

The Chemistry of Aryl Fluorosulfates: Sulfur(VI) Fluoride Exchange (SuFEx)

The covalent modification of proteins by aryl fluorosulfates proceeds through a mechanism known as Sulfur(VI) Fluoride Exchange (SuFEx). This reaction involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the fluorosulfate group, leading to the displacement of a fluoride ion and the formation of a stable sulfate or sulfamate linkage.

The key to the utility of aryl fluorosulfates lies in their finely tuned reactivity. The electrophilicity of the sulfur atom is attenuated by the adjacent oxygen atom, rendering the molecule relatively inert in the absence of a specific binding event.[4] However, upon binding to a target protein, the local microenvironment can dramatically enhance the reactivity of the fluorosulfate. This can occur through several mechanisms:

  • Proximity and Orientation: The precise positioning of the fluorosulfate group relative to a nucleophilic amino acid residue significantly increases the effective concentration and favors a productive reaction trajectory.

  • General Base Catalysis: Nearby basic residues can deprotonate the nucleophilic side chain (e.g., the hydroxyl group of tyrosine or the epsilon-amino group of lysine), increasing its nucleophilicity.

  • Hydrogen Bonding: Hydrogen bonding interactions with the fluorine atom of the fluorosulfate can polarize the S-F bond, making the sulfur atom more electrophilic and facilitating the departure of the fluoride leaving group.

This context-dependent reactivity minimizes off-target labeling and allows for the selective modification of proteins based on specific binding interactions.

Diagram: Mechanism of Proximity-Enabled SuFEx Reaction

SuFEx_Mechanism cluster_pre_reaction Pre-Reaction Complex cluster_transition_state Transition State cluster_post_reaction Covalent Adduct Protein Protein APF 4-Aminophenyl Fluorosulfate (APF) Protein->APF Non-covalent Binding TS Activated Complex (Proximity-Enabled) APF->TS SuFEx Reaction (Nucleophilic Attack) Covalent_Complex Covalently Labeled Protein TS->Covalent_Complex Fluoride Ion Release

Caption: Proximity-enabled SuFEx reaction mechanism.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the covalent labeling of a target protein with 4-aminophenyl fluorosulfate (APF). The protocol is designed to be a self-validating system, incorporating necessary controls to ensure the reliability of the results.

Materials and Reagents
Reagent/MaterialRecommended Specifications
Target ProteinPurified to >95% homogeneity
4-Aminophenyl Fluorosulfate (APF)High purity (>98%)
Reaction Buffere.g., 50 mM HEPES, 150 mM NaCl, pH 7.4-8.0
Quenching Solutione.g., 1 M Tris-HCl, pH 8.0
Organic SolventAnhydrous DMSO or DMF
Desalting ColumnsAppropriate for the size of the target protein
Mass SpectrometerHigh-resolution LC-MS/MS system
Proteasee.g., Trypsin, sequencing grade
Dithiothreitol (DTT)
Iodoacetamide (IAM)
Formic AcidLC-MS grade
AcetonitrileLC-MS grade
Protocol 1: Covalent Labeling of a Purified Protein with APF

This protocol outlines the general procedure for labeling a purified protein with APF. Optimization of reaction conditions (e.g., molar excess of APF, incubation time, and temperature) may be necessary for each specific protein.

1. Protein Preparation:

  • Rationale: To ensure efficient and specific labeling, the target protein must be pure and in a buffer that does not interfere with the reaction.

  • Procedure:

    • Dissolve the purified target protein in the reaction buffer to a final concentration of 1-10 µM.

    • Ensure the buffer is free of primary amines (e.g., Tris) and thiols, as these can compete with the protein for reaction with APF. Phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS) are suitable choices.

2. Reagent Preparation:

  • Rationale: APF is typically stored as a solid and needs to be dissolved in a suitable organic solvent to prepare a stock solution.

  • Procedure:

    • Prepare a 10-100 mM stock solution of APF in anhydrous DMSO or DMF.

    • Prepare fresh stock solutions for optimal reactivity.

3. Labeling Reaction:

  • Rationale: The labeling reaction is initiated by adding the APF stock solution to the protein solution. The molar excess of APF and incubation conditions are critical parameters to optimize.

  • Procedure:

    • Add the APF stock solution to the protein solution to achieve the desired molar excess (e.g., 10- to 100-fold). Start with a lower molar excess and optimize as needed.

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle agitation. The optimal time and temperature should be determined empirically.

4. Quenching the Reaction:

  • Rationale: The reaction is stopped by adding a quenching reagent that will react with any remaining unreacted APF.

  • Procedure:

    • Add the quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

5. Removal of Excess Reagent:

  • Rationale: It is essential to remove unreacted APF and the quenching reagent before downstream analysis.

  • Procedure:

    • Use a desalting column or dialysis to exchange the buffer of the labeled protein solution.

6. Control Experiments (Self-Validating System):

  • Rationale: Control experiments are crucial to validate the specificity and covalent nature of the labeling.

  • Procedure:

    • No APF Control: Perform a mock reaction with the protein and an equivalent volume of DMSO/DMF without APF. This control is essential to assess any non-specific binding or protein degradation during the incubation.

    • Competition Control: Pre-incubate the protein with a known non-covalent binder or substrate before adding APF. A decrease in labeling efficiency would indicate that APF is binding to a specific site.

    • Denatured Protein Control: Label a denatured version of the protein (e.g., by heat or chemical denaturation). A significant increase in non-specific labeling is expected, highlighting the context-dependent nature of the reaction with the native protein.

Protocol 2: Analysis of APF-Labeled Proteins by Mass Spectrometry

Mass spectrometry is the gold standard for confirming covalent modification and identifying the specific amino acid residues that have been labeled.

1. Sample Preparation:

  • Rationale: The labeled protein is digested into smaller peptides for analysis by LC-MS/MS.

  • Procedure:

    • Denature the labeled protein in 8 M urea.

    • Reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C.

    • Alkylate free cysteine residues with 50 mM iodoacetamide for 45 minutes in the dark at room temperature.

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to <1 M.

    • Add trypsin at a 1:50 (w/w) ratio and incubate overnight at 37°C.

2. Peptide Desalting:

  • Rationale: Salts and other contaminants can interfere with mass spectrometry analysis.

  • Procedure:

    • Acidify the peptide mixture with 0.1% trifluoroacetic acid (TFA).

    • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.

    • Elute the peptides and lyophilize to dryness.

3. LC-MS/MS Analysis:

  • Rationale: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry to identify the modified peptides and pinpoint the site of modification.

  • Procedure:

    • Reconstitute the peptides in 0.1% formic acid.

    • Analyze the sample using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

    • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

4. Data Analysis:

  • Rationale: The acquired mass spectrometry data is searched against a protein database to identify the protein and the specific sites of modification.

  • Procedure:

    • Use a database search engine (e.g., MaxQuant, Proteome Discoverer, or similar) to search the MS/MS data against a database containing the sequence of the target protein.

    • Specify the mass shift corresponding to the addition of the 4-aminophenyl sulfate group as a variable modification on tyrosine, lysine, serine, and histidine residues.

    • Manually validate the MS/MS spectra of the identified modified peptides to confirm the site of modification.

Diagram: Experimental Workflow for APF Labeling and Analysis

APF_Workflow cluster_labeling Covalent Labeling cluster_analysis Mass Spectrometry Analysis Protein_Prep 1. Protein Preparation Reagent_Prep 2. APF Stock Preparation Protein_Prep->Reagent_Prep Labeling 3. Labeling Reaction Reagent_Prep->Labeling Quench 4. Quenching Labeling->Quench Purification 5. Purification Quench->Purification Digestion 6. Proteolytic Digestion Purification->Digestion Desalting 7. Peptide Desalting Digestion->Desalting LCMS 8. LC-MS/MS Analysis Desalting->LCMS Data_Analysis 9. Data Analysis LCMS->Data_Analysis

Caption: Workflow for APF labeling and mass spectrometry analysis.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or no labeling efficiency - Inactive APF reagent.- Interfering substances in the buffer.- Insufficient molar excess of APF.- Short incubation time or suboptimal temperature.- The target protein does not have an accessible nucleophilic residue in a favorable microenvironment.- Use a fresh stock solution of APF.- Ensure the buffer is free of primary amines and thiols.- Increase the molar excess of APF (e.g., up to 200-fold).- Increase the incubation time and/or temperature.- Confirm the presence of potential target residues (Tyr, Lys, Ser, His) on the protein surface. Consider a different labeling strategy if no suitable sites are available.
High background or non-specific labeling - Molar excess of APF is too high.- Incubation time is too long.- Protein sample is partially denatured.- Decrease the molar excess of APF.- Reduce the incubation time.- Ensure the protein is properly folded and stable under the reaction conditions. Perform the denatured protein control to assess this.
Protein precipitation during labeling - High degree of modification altering protein solubility.- APF stock solution concentration is too high, leading to solvent-induced precipitation.- Reduce the molar excess of APF.- Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is low (typically <5%).
Difficulty in identifying modification sites by MS - Low stoichiometry of labeling.- Inefficient digestion of the labeled protein.- Modified peptide is not detected by the mass spectrometer.- Enrich for the labeled protein or peptides.- Optimize the digestion protocol (e.g., try a different protease).- Manually inspect the MS data for the expected mass shifts.

Applications in Research and Drug Development

The unique properties of 4-aminophenyl fluorosulfate and other aryl fluorosulfates make them valuable tools for a wide range of applications:

  • Target Identification and Validation: APF-based probes can be used to identify the protein targets of small molecules in complex biological systems.

  • Chemoproteomics: Global profiling of protein reactivity with aryl fluorosulfate probes can provide insights into enzyme function and drug-target interactions.[4]

  • Covalent Inhibitor Development: The fluorosulfate group can be incorporated into small molecule ligands to create highly specific and potent covalent inhibitors.

  • Structural Biology: Covalent labeling with APF can be used to map binding sites and probe protein conformational changes.

Conclusion

Covalent protein labeling with 4-aminophenyl fluorosulfate offers a powerful and selective method for studying protein function and interaction. The context-dependent reactivity of this reagent, driven by the SuFEx mechanism, allows for the precise modification of a range of nucleophilic amino acid residues with minimal off-target effects. By following the detailed protocols and incorporating the recommended control experiments outlined in this application note, researchers can confidently employ this technology to advance their scientific endeavors in chemical biology and drug discovery.

References

  • Am Ende, C. W., & Sharpless, K. B. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters, 9(10), 969–972. [Link]

  • Parker, C. G., & Wrav, C. D. (2022). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford Medicine. [Link]

  • Liu, J., Li, J., & Chen, P. R. (2017). Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo. Nature Communications, 8(1), 1542. [Link]

  • Martín-Gago, P., & Olsen, C. A. (2019). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. Angewandte Chemie International Edition, 58(4), 957–966. [Link]

  • Martín-Gago, P., & Olsen, C. A. (2019). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. Angewandte Chemie (International ed. in English), 58(4), 957–966. [Link]

  • Martín-Gago, P., & Olsen, C. A. (2018). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. Angewandte Chemie International Edition. [Link]

  • Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Oreate AI. [Link]

  • Kolis, M. J., & Schöneich, C. (2018). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. Journal of the American Society for Mass Spectrometry, 29(4), 597–615. [Link]

  • Molecular Devices. (n.d.). Optimizing the labeling of proteins. Molecular Devices. [Link]

  • Am Ende, C. W., & Sharpless, K. B. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS medicinal chemistry letters, 9(10), 969-972. [Link]

Sources

Application

The Emergence of 4-Aminophenyl Fluorosulfate as a Superior Cross-Coupling Partner in Suzuki Reactions: A Detailed Guide for Researchers

Introduction: Beyond Triflates and Halides In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Triflates and Halides

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the construction of biaryl and heteroaryl motifs crucial for pharmaceutical and materials science research.[1][2] For decades, aryl halides and triflates have been the workhorses as electrophilic partners in this transformation. However, their use is not without drawbacks, including environmental concerns, high costs, and sometimes harsh reaction conditions.[1][3] This has spurred the search for more efficient, stable, and environmentally benign alternatives. Aryl fluorosulfates have recently emerged as a powerful class of coupling partners that address many of these limitations, offering higher reactivity, milder reaction conditions, and greater atom economy.[1][3][4]

This guide focuses specifically on 4-aminophenyl fluorosulfate , a versatile building block that introduces a key functional group—the amino group—for further molecular elaboration. We will delve into the underlying principles of its application in Suzuki reactions, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices to empower researchers in drug development and chemical synthesis.

The Advantage of the Fluorosulfate Moiety

Aryl fluorosulfates are readily prepared from abundant phenols and a low-cost sulfonyl fluoride source like sulfuryl fluoride (SO₂F₂).[4][5] They exhibit a "tunable" reactivity that often surpasses traditional coupling partners.

FeatureAryl Halides (Br, Cl)Aryl TriflatesAryl Fluorosulfates
Reactivity Generally lower, especially chloridesHighHigh, often superior to triflates[1]
Preparation Multi-step syntheses often requiredFrom phenols, but triflic anhydride is expensiveFrom phenols, using low-cost SO₂F₂[4][5]
Stability Generally stableCan be unstable to moisture and heatGenerally stable and robust[6][7][8]
Byproducts Halide saltsTriflate salts (environmentally persistent)Sulfate and fluoride salts (less toxic)
Atom Economy GoodPoorExcellent

The fluorosulfate group's strong electron-withdrawing nature facilitates the oxidative addition step in the catalytic cycle, even with electron-rich aryl systems.[1] Furthermore, they are notably more stable than their triflate counterparts, making them easier to handle and store.[6][7][8]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The palladium-catalyzed Suzuki-Miyaura reaction follows a well-established catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X Ar-Pd(II)(L_n)-X Pd(0)L_n->Ar-Pd(II)-X Ar-X Ar-X (Fluorosulfate) Ar-X (Fluorosulfate) Oxidative_Addition Oxidative Addition Ar-Pd(II)-R Ar-Pd(II)(L_n)-R Ar-Pd(II)-X->Ar-Pd(II)-R R-B(OH)2, Base R-B(OH)2 R-B(OH)2 Transmetalation Transmetalation Base Base Ar-Pd(II)-R->Pd(0)L_n Ar-R Ar-R Ar-Pd(II)-R->Ar-R Reductive_Elimination Reductive Elimination

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-oxygen bond of the fluorosulfate to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the fluorosulfate group. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Protocols and Methodologies

Part 1: Synthesis of 4-Aminophenyl Fluorosulfate

The synthesis of 4-aminophenyl fluorosulfate can be achieved from the readily available starting material, 4-aminophenol. The key challenge is the selective fluorosulfonylation of the hydroxyl group in the presence of the nucleophilic amino group.

Workflow for the Synthesis of 4-Aminophenyl Fluorosulfate

Synthesis_Workflow A 4-Aminophenol B Protection of Amino Group (e.g., as N-acetyl) A->B Step 1 C Fluorosulfonylation of Phenolic -OH using SO2F2 or AISF B->C Step 2 D Deprotection of Amino Group C->D Step 3 E 4-Aminophenyl Fluorosulfate D->E Step 4

Figure 2: A general workflow for the synthesis of 4-aminophenyl fluorosulfate.

Detailed Protocol: Two-Step Synthesis from 4-Acetamidophenol

This protocol utilizes the commercially available and more stable 4-acetamidophenol (paracetamol) to circumvent issues with the free amino group.

Step 1: Synthesis of 4-Acetamidophenyl Fluorosulfate

  • To a stirred solution of 4-acetamidophenol (1.51 g, 10 mmol) and a suitable base (e.g., triethylamine, 2.1 mL, 15 mmol) in an appropriate solvent (e.g., dichloromethane, 50 mL) at 0 °C, bubble sulfuryl fluoride (SO₂F₂) gas through the solution for 30 minutes, or add a shelf-stable reagent like [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF).[9]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-acetamidophenyl fluorosulfate.

Step 2: Deprotection to 4-Aminophenyl Fluorosulfate

  • Dissolve the 4-acetamidophenyl fluorosulfate (10 mmol) in a mixture of methanol and aqueous hydrochloric acid (e.g., 3M HCl).

  • Heat the mixture to reflux (approximately 60-70 °C) for 2-4 hours.

  • Monitor the deprotection by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-aminophenyl fluorosulfate.

Part 2: Suzuki-Miyaura Cross-Coupling Protocol

The compatibility of the free amino group in 4-aminophenyl fluorosulfate during the Suzuki coupling is a critical consideration. While some palladium systems have shown incompatibility, nickel-based catalysts or carefully selected palladium catalysts with appropriate ligands can be effective.[3][4]

Recommended Catalyst Systems:

  • Palladium-based: A well-defined, air- and moisture-stable NHC-Pd(II) chloro dimer, such as [Pd(IPr)(μ-Cl)Cl]₂, has shown excellent performance with broad functional group tolerance.[10]

  • Nickel-based: For substrates where the amino group proves problematic with palladium catalysts, a nickel-based system (e.g., NiCl₂(dppp)) can be a viable alternative and has shown good compatibility with amino groups.[3][4]

Detailed Protocol: Palladium-Catalyzed Suzuki Coupling

This protocol is adapted from highly efficient methods reported for aryl fluorosulfonates.[10]

  • To a reaction vessel, add 4-aminophenyl fluorosulfate (1.0 equiv.), the desired aryl boronic acid (1.5-2.0 equiv.), and a base such as potassium phosphate (K₃PO₄, 3.0 equiv.).[10]

  • Add the palladium catalyst, for instance, [Pd(IPr)(μ-Cl)Cl]₂ (0.10-0.20 mol%).[10]

  • Add a suitable solvent system, such as a mixture of THF and water (2:1 v/v, 0.25 M).[10]

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours.[10]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired biarylamine product.

General Experimental Workflow

Protocol_Workflow Start Combine Reactants: - 4-Aminophenyl Fluorosulfate - Aryl Boronic Acid - Base (e.g., K3PO4) Catalyst Add Catalyst: - Pd-NHC complex Start->Catalyst Solvent Add Solvent: - THF/H2O Catalyst->Solvent Inert Purge with Inert Gas Solvent->Inert Heat Heat and Stir (e.g., 60°C, 12-24h) Inert->Heat Workup Aqueous Workup and Extraction Heat->Workup Purify Purification: - Column Chromatography Workup->Purify Product Isolated Biarylamine Product Purify->Product

Sources

Method

Application Note: Precision Synthesis of Fluorosulfate-Containing Peptides via On-Resin SuFEx

This Application Note is designed for researchers in chemical biology and drug discovery focusing on covalent inhibition and chemoproteomics. It details the robust synthesis of peptides containing the aryl fluorosulfate...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in chemical biology and drug discovery focusing on covalent inhibition and chemoproteomics. It details the robust synthesis of peptides containing the aryl fluorosulfate (Ar-OSO₂F) motif, a latent electrophile capable of Sulfur(VI) Fluoride Exchange (SuFEx).

Abstract & Strategic Overview

The incorporation of fluorosulfate (–OSO₂F) moieties into peptides has surged in importance due to the renaissance of covalent drugs. Unlike highly reactive acrylamides, aryl fluorosulfates are "latent" electrophiles; they are stable in aqueous plasma but undergo rapid SuFEx reaction when bound specifically to a target protein (reacting with Tyr, Lys, or His side chains).

The Synthetic Challenge: The Stability Paradox

Synthesizing these peptides presents a unique orthogonality challenge:

  • Acid Stability: The Ar-OSO₂F group is remarkably stable to Trifluoroacetic Acid (TFA), allowing for standard resin cleavage.

  • Base Lability: The group is susceptible to nucleophilic attack and hydrolysis by piperidine , the reagent used for Fmoc removal in standard SPPS.

Therefore, standard SPPS using pre-functionalized Fmoc-Tyr(OSO₂F)-OH building blocks is not recommended for sequences longer than 2-3 residues, as repeated exposure to piperidine leads to significant degradation.

The Solution: The "Alloc-Strategy"

This protocol details the On-Resin Late-Stage Functionalization approach. We utilize Fmoc-Tyr(Alloc)-OH to introduce a protected tyrosine. The Allyl (Alloc) group is orthogonal to both Fmoc (base-labile) and tBu (acid-labile) schemes. We selectively remove the Alloc group using Palladium (Pd) catalysis, exposing the free phenol for conversion to fluorosulfate using AISF (4-acetamidobenzenesulfonyl fluoride) just prior to cleavage.

Experimental Workflow

The following diagram illustrates the critical orthogonality required for high-purity synthesis.

SuFEx_Workflow cluster_reagents Critical Reagents Start Resin Loading (Rink Amide) Assembly Chain Assembly (Fmoc-SPPS) Start->Assembly Coupling Alloc_Dep Alloc Deprotection (Pd(PPh3)4) Assembly->Alloc_Dep Selective Unmasking Activation SuFEx Activation (AISF + DBU) Alloc_Dep->Activation Tyr-OH exposed Cleavage Global Cleavage (TFA/TIS/H2O) Activation->Cleavage Tyr-OSO2F formed Final Peptide-OSO2F Cleavage->Final Isolation R1 Fmoc-Tyr(Alloc)-OH (Protected Tyr) R2 AISF (Fluorosulfating Agent)

Caption: Orthogonal workflow utilizing Alloc protection to shield the Tyrosine residue until the final on-resin activation step.

Materials & Reagents

ReagentSpecificationPurpose
Resin Rink Amide MBHA (0.5–0.7 mmol/g)C-terminal amide generation.
Amino Acids Standard Fmoc-AA(PG)-OHBackbone assembly.
Special AA Fmoc-Tyr(Alloc)-OH Orthogonal protection for the SuFEx site.
Catalyst Pd(PPh₃)₄ (Tetrakis)Alloc deprotection.
Scavenger (Pd) Phenylsilane (PhSiH₃)Scavenger for the allyl group.
Activator AISF (4-Acetamidobenzenesulfonyl fluoride)Converts Tyr-OH to Tyr-OSO₂F.
Base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Base for AISF reaction.[1]
Cleavage TFA, TIS, WaterGlobal deprotection (Avoid thiols if possible).

Detailed Protocol

Phase 1: Peptide Assembly

Standard Fmoc SPPS cycles are performed.[2] This section highlights the critical deviation.

  • Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 min.

  • Coupling: Perform standard coupling (e.g., DIC/Oxyma or HBTU/DIEA) for all residues.

  • Critical Step: At the position of the desired fluorosulfate, couple Fmoc-Tyr(Alloc)-OH (3 equiv) using standard activation.

    • Note: Do not use Fmoc-Tyr(tBu)-OH, as the tBu group cannot be removed on-resin without cleaving the peptide from the linker.

  • Final Fmoc Removal: Remove the N-terminal Fmoc group (20% piperidine/DMF) and, if necessary, acetylate (cap) the N-terminus.

    • Why? A free N-terminal amine might react with AISF in the later steps. Acetylation is recommended unless the N-terminus is required for activity.

Phase 2: Alloc Deprotection (The Orthogonal Step)

This step selectively removes the Allyl protection from Tyrosine, leaving side-chain protecting groups (Boc, tBu, Pbf) intact.

  • Wash: Wash resin with DCM (3x) and ensure it is under inert atmosphere (Nitrogen/Argon) if possible.

  • Catalyst Preparation: Dissolve Pd(PPh₃)₄ (0.2 equiv) and Phenylsilane (20 equiv) in dry DCM.

    • Alternative: Borane dimethylamine complex can be used instead of Phenylsilane.

  • Reaction: Add solution to resin. Agitate gently for 30 minutes in the dark (wrap vessel in foil).

  • Repeat: Drain and repeat the treatment with fresh catalyst solution for another 30 minutes to ensure completion.

  • Wash (Critical): Extensive washing is required to remove Palladium.

    • DCM (5x)[3][4]

    • 0.5% Sodium Diethyldithiocarbamate (DTC) in DMF (3x 5 min) – Chelates residual Pd.

    • DMF (5x)[3]

Phase 3: On-Resin Fluorosulfation (SuFEx Activation)

The resin now displays a free Tyr-OH, while other residues remain protected.

  • Reagent Setup: Prepare a solution of AISF (5 equiv) and DBU (10 equiv) in anhydrous DCM or DMF.

    • Solvent Choice: DCM is often preferred for swelling, but DMF ensures solubility of AISF. A 1:1 mix is effective.

  • Reaction: Add the mixture to the resin. Agitate at Room Temperature for 2–4 hours .

  • Monitoring: A "mini-cleavage" of a few beads can be performed here to check mass shift (Tyr-OH

    
     Tyr-OSO₂F adds +82 Da).
    
  • Wash: Drain and wash thoroughly with DMF (5x) and DCM (5x).[3]

Phase 4: Cleavage & Purification
  • Cocktail Preparation: Prepare TFA/TIS/H₂O (95:2.5:2.5) .

    • Warning:Avoid EDT (ethanedithiol) or Thioanisole if possible. While aryl fluorosulfates are relatively stable, high concentrations of thiols in acidic media can sometimes lead to premature reduction or substitution.

  • Cleavage: Add cocktail to resin. Agitate for 2 hours.

  • Precipitation: Filter filtrate into cold diethyl ether (-20°C). Centrifuge to pellet the peptide.[2][4][5]

  • Purification: Dissolve in water/acetonitrile (0.1% TFA) and purify via RP-HPLC.

    • Note: Keep buffers acidic (0.1% TFA). Avoid basic buffers (ammonium bicarbonate) during purification to prevent hydrolysis.

Quality Control & Troubleshooting

Data Validation Table
ObservationDiagnosisRemediation
Mass -82 Da (Missing OSO₂F) Hydrolysis or incomplete reaction.Ensure DBU was fresh. Increase AISF reaction time to 6h. Check if piperidine was used after AISF (fatal error).
Mass +40 Da (Allyl remaining) Incomplete Alloc deprotection.Palladium catalyst was likely oxidized. Use fresh Pd(PPh₃)₄ and ensure inert atmosphere.
Complex Mixture Palladium contamination.[6]Increase Sodium Diethyldithiocarbamate (DTC) washes after Alloc deprotection.
N-terminal modification AISF reacted with N-terminus.Ensure N-terminus was Acetylated (capped) or Boc-protected before AISF step.
Analytical Expectations
  • LC-MS: You should observe the parent mass + 82.0 Da relative to the unmodified Tyrosine peptide.

  • Stability: The lyophilized powder is stable at -20°C for months. In solution (DMSO), it is stable for days. In basic buffers (pH > 8.5), hydrolysis to the phenol (Tyr-OH) will occur over hours.

References

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Wang, J., et al. (2018). "Diversity-oriented synthesis of SuFExable peptides." Organic & Biomolecular Chemistry. Link

  • Jones, L.H. (2018). "Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry." Journal of the American Chemical Society. Link

  • Zheng, Q., et al. (2021).[4] "Fluorosulfate as a Latent Sulfate in Peptides and Proteins." Journal of the American Chemical Society. Link

  • Cui, H., et al. (2023). "Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows." Israel Journal of Chemistry. Link[1]

Sources

Application

Application Note &amp; Protocols: Advanced Bioconjugation Using 4-Aminophenyl Fluorosulfate Linkers

Introduction: The Next Generation of Covalent Bioconjugation The precise, stable, and selective covalent modification of proteins is a cornerstone of modern drug development, diagnostics, and chemical biology. From antib...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Next Generation of Covalent Bioconjugation

The precise, stable, and selective covalent modification of proteins is a cornerstone of modern drug development, diagnostics, and chemical biology. From antibody-drug conjugates (ADCs) that deliver potent cytotoxins directly to cancer cells to PET imaging agents that visualize biological processes in real-time, the linker technology that connects a payload to a biomolecule is critical. Traditional bioconjugation methods often target highly abundant or highly reactive residues like lysine or cysteine, which can lead to heterogeneous products with suboptimal properties.

A new paradigm in bioconjugation has emerged with the application of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1][2] This approach utilizes aryl fluorosulfates, a class of "clickable" electrophiles that remain remarkably stable in aqueous environments until they encounter a specific, activating protein microenvironment.[3] This "latent reactivity" minimizes off-target modifications, offering a significant advantage over more indiscriminately reactive functional groups.

This document provides a detailed technical guide on the use of 4-aminophenyl fluorosulfate (APF) and its derivatives for the targeted bioconjugation of proteins. We will explore the underlying mechanism, provide detailed protocols for conjugation and analysis, and discuss the critical parameters that ensure successful and reproducible outcomes. The 4-amino group provides a versatile and strategically important handle for the pre-attachment of a wide array of functional payloads, making APF a powerful tool for researchers in drug discovery and beyond.

The Chemistry: Context-Dependent SuFEx Reactivity

Mechanism of the Sulfur(VI) Fluoride Exchange (SuFEx) Reaction

The core of the conjugation process is the SuFEx reaction, where a nucleophilic amino acid side chain on the protein attacks the electrophilic sulfur atom of the aryl fluorosulfate. This results in the displacement of a fluoride ion and the formation of a highly stable covalent bond (e.g., a diaryl sulfate or a sulfamate).[3] While aryl fluorosulfates are significantly more stable towards hydrolysis than their sulfonyl fluoride (Ar-SO₂F) counterparts, they can be "activated" for selective reaction.[1][4]

The reaction is highly dependent on the local protein microenvironment.[4] Key factors that facilitate this "clickable" transformation include:

  • Proximity and Orientation: The initial non-covalent binding of the linker-payload molecule into a protein pocket correctly positions the fluorosulfate group for attack.

  • pKa Modulation: Nearby basic amino acid residues (such as arginine or lysine) can act as general bases, deprotonating the attacking nucleophile (e.g., a tyrosine phenol) and increasing its reactivity.

  • Transition-State Stabilization: Hydrogen bonding networks within the protein binding site can stabilize the transition state of the fluoride displacement, lowering the activation energy of the reaction.[4]

This context-dependent reactivity means that aryl fluorosulfates are not indiscriminately reactive; they are latent electrophiles that are "switched on" by specific protein topographies, leading to exceptional selectivity.[5]

Caption: Mechanism of SuFEx-mediated bioconjugation.

Selectivity for Amino Acid Residues

The primary target for aryl fluorosulfate-mediated conjugation is tyrosine .[6][7][8] The phenolic hydroxyl group, when deprotonated, is an excellent nucleophile for the SuFEx reaction. However, the unique, context-dependent nature of the reaction allows for the selective targeting of other nucleophilic residues if the local protein environment is favorable. These include:

  • Histidine: The imidazole side chain can be a potent nucleophile.[9][10]

  • Lysine: The ε-amino group can react to form a stable sulfamate linkage.[4][11]

  • Serine: The primary alcohol can also be targeted, particularly in highly activated sites.[12]

Notably, aryl fluorosulfates demonstrate significantly less reactivity toward lysine compared to the more promiscuous sulfonyl fluorides, and they exhibit high selectivity for histidine and tyrosine.[9] This tunable selectivity is a powerful feature for designing highly specific bioconjugates.

The Two-Step Bioconjugation Workflow

A key advantage of the 4-aminophenyl fluorosulfate linker is its bifunctional nature. The workflow is conceptually divided into two parts: first, the attachment of the desired payload to the linker's amino group, and second, the conjugation of the resulting Payload-APF construct to the target protein.

Caption: Two-phase workflow for APF-mediated bioconjugation.

Phase 1: Synthesis of the Payload-APF Construct

The amino group of APF is a nucleophile that can be readily functionalized using standard organic chemistry techniques. Most commonly, a payload containing a carboxylic acid is activated (e.g., as an NHS ester or using coupling reagents like HATU) and reacted with the 4-amino group to form a stable amide bond. This step is performed prior to the protein reaction and allows for the purification of the linker-payload construct.

Phase 2: Protocol for Protein Bioconjugation

This protocol describes a general method for conjugating a purified Payload-APF construct to a target protein known to have a reactive tyrosine or other suitable nucleophile.

3.2.1 Materials and Reagents

  • Target Protein: e.g., Monoclonal antibody, enzyme. Should be >95% pure.

  • Payload-APF Construct: Purified and dissolved in a compatible organic solvent (e.g., DMSO, DMF).

  • Conjugation Buffer: 50 mM HEPES or Phosphate Buffer, pH 7.5 - 8.5. Note: The optimal pH should be determined empirically for each specific protein, as it balances protein stability with nucleophile reactivity.[3]

  • Quenching Reagent (Optional): e.g., 1 M Tris-HCl, pH 8.0.

  • Purification System: Size Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column or an FPLC system) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Analytical Equipment: UV-Vis Spectrophotometer, SDS-PAGE system, Mass Spectrometer (LC-MS or MALDI-TOF).

3.2.2 Step-by-Step Protocol

  • Protein Preparation:

    • Prepare the target protein solution at a concentration of 1-10 mg/mL in the chosen Conjugation Buffer.

    • If the protein is stored in a buffer containing primary amines (like Tris), it must be exchanged into the Conjugation Buffer via dialysis or a desalting column.

  • Reagent Preparation:

    • Prepare a 10-20 mM stock solution of the Payload-APF construct in 100% DMSO.

    • Centrifuge the stock solution at >10,000 x g for 5 minutes to pellet any undissolved material.

  • Conjugation Reaction:

    • Warm the protein solution and the Payload-APF stock solution to room temperature.

    • Add the Payload-APF stock solution to the stirring protein solution to achieve a final molar excess of 5-20 equivalents of the linker over the protein. Rationale: A molar excess drives the reaction to completion. The optimal ratio must be determined empirically to balance conjugation efficiency with the risk of protein precipitation or modification at multiple sites.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) does not exceed 5-10% (v/v) to maintain protein stability.

    • Incubate the reaction mixture at a controlled temperature, typically between room temperature (20-25°C) and 37°C, for 2-24 hours. The reaction can be performed with gentle agitation (e.g., on a rotator or orbital shaker). Rationale: Higher temperatures can increase reaction rates but may compromise protein stability. An initial optimization is recommended.[9]

  • Purification of the Bioconjugate:

    • Following incubation, centrifuge the reaction mixture to remove any precipitated protein or excess reagent.

    • Load the supernatant onto a pre-equilibrated SEC column (e.g., PD-10 for small scale, or a Superdex/Sephadex column for larger scale).

    • Elute the conjugate with a suitable storage buffer (e.g., PBS pH 7.4). The protein conjugate will typically elute in the void volume or early fractions, separated from the smaller, unreacted Payload-APF molecules.

  • Characterization and Analysis:

    • Drug-to-Antibody Ratio (DAR) / Degree of Labeling (DoL): Determine the concentration of the protein (e.g., A280) and the payload (if it has a distinct chromophore). Use mass spectrometry (LC-MS) for a precise determination of the number of attached linkers.

    • Purity and Integrity: Analyze the purified conjugate by SDS-PAGE to confirm the integrity of the protein and by SEC-HPLC to assess for aggregation.

    • Functional Activity: Perform a relevant bioassay to confirm that the conjugation process has not compromised the biological function of the protein (e.g., an ELISA for antibody binding or an enzymatic assay).

Critical Parameters and Troubleshooting

Success with APF linkers requires careful control of experimental variables. The following table summarizes key parameters and common issues.

Parameter / Issue Recommended Range / Cause Rationale & Troubleshooting Solutions
pH 7.5 - 8.5A slightly basic pH is required to deprotonate the tyrosine phenol (pKa ~10), making it nucleophilic.[3] If conjugation is low, consider increasing the pH in 0.2-unit increments, while monitoring protein stability.
Molar Excess of Linker 5 - 20 equivalentsA low ratio may result in incomplete conjugation. A very high ratio can cause protein precipitation or non-specific interactions. Optimize this ratio in a pilot experiment.
Low Conjugation Efficiency Suboptimal pH; Inaccessible target residue; Insufficient incubation time/temp.Confirm the target residue is surface-accessible via structural models. Increase incubation time or temperature modestly (e.g., to 37°C). Verify the activity of the Payload-APF stock.
Protein Aggregation High concentration of organic solvent; High linker hydrophobicity; Unstable protein.Keep DMSO/DMF concentration below 10%. Add the linker stock slowly while vortexing. Include stabilizing excipients (e.g., arginine, polysorbate) in the buffer if the protein is known to be unstable.
Heterogeneous Product Multiple reactive residues on the protein surface.This is an inherent property of the protein. If a single modification site is required, protein engineering (site-directed mutagenesis) may be necessary to remove competing reactive residues.

Applications and Future Outlook

The unique properties of aryl fluorosulfate chemistry have positioned it as a valuable platform for advanced biotherapeutics and research tools.

  • Antibody-Drug Conjugates (ADCs): The stability of the resulting linkage is highly advantageous for ADCs, ensuring the payload remains attached until it reaches the target cell.[13]

  • PET Imaging Agents: The SuFEx reaction is exceptionally well-suited for late-stage radiolabeling with Fluorine-18, enabling the rapid synthesis of PET tracers under mild conditions.[1][2][14]

  • Chemoproteomics: Aryl fluorosulfate probes are used in "inverse drug discovery" to identify novel protein targets in complex biological systems by covalently capturing binding partners.

The continued exploration of aryl fluorosulfate linkers, including the development of novel derivatives with tailored reactivity and solubility, promises to further expand the toolbox for creating precisely engineered and highly effective bioconjugates.

References

  • Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction. - Semantic Scholar. (n.d.).
  • Li, S., et al. (2017). Arylfluorosulfates Inactivate Intracellular Lipid Binding Protein(s) through Chemoselective SuFEx Reaction with a Binding-site Tyr Residue. ACS Central Science. Available at: [Link]

  • Zheng, Q., et al. (2021). Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis. Nature Communications. Available at: [Link]

  • Mortenson, D. E., et al. (2018). "Inverse Drug Discovery" Strategy To Identify Proteins That Are Targeted by Latent Electrophiles As Exemplified by Aryl Fluorosulfates. Journal of the American Chemical Society. Available at: [Link]

  • Dong, J., et al. (2016). The Coming of Age of Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry. Angewandte Chemie International Edition. Available at: [Link]

  • Isr. J. Chem. (2023). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Israel Journal of Chemistry.
  • Kim, B. M., et al. (2018). Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction. Chemistry – A European Journal.
  • Pellecchia, M., et al. (2020). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. Angewandte Chemie International Edition. Available at: [Link]

  • Jones, L. H., et al. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters. Available at: [Link]

  • An, Z., et al. (2017). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Protein & Cell. Available at: [Link]

  • Spring, D. R., et al. (2020). Sulfatase-cleavable linkers for antibody-drug conjugates. Chemical Science. Available at: [Link]

  • Spring, D. R., et al. (2023). Peroxide-cleavable linkers for antibody–drug conjugates. Chemical Communications. Available at: [Link]

  • Abzena. (n.d.). Abzena's Expertise in Custom Designed Linker- Payload Synthesis and Bioconjugation towards Antibody-Drug Conjugates. Retrieved February 25, 2026, from [Link]

  • Causey, P. W., et al. (2023). Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Strategies. Molecules. Available at: [Link]

  • Pellecchia, M., et al. (2024). Covalent Targeting of Histidine Residues with Aryl Fluorosulfates: Application to Mcl-1 BH3 Mimetics. Journal of Medicinal Chemistry. Available at: [Link]

  • An, Z., & Tsuchikama, K. (2018). Linkers for antibody drug conjugates. Google Patents.
  • Herman, S. (Ed.). (2011). Bioconjugation Protocols: Strategies and Methods. Humana Press. Available at: [Link]

  • Shivachev, B., et al. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules. Available at: [Link]

  • Wang, N., et al. (2018). Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo. Journal of the American Chemical Society. Available at: [Link]

  • Tyrosine Conjugation Methods for Protein Labelling. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Liu, Y., et al. (2023). Fluorosulfate as a Latent Sulfate in Peptides and Proteins. ChemRxiv. Available at: [Link]

  • Dong, J., et al. (2020). Biocompatible SuFEx Click Chemistry from Iminosulfur Oxydifluorides. Angewandte Chemie International Edition. Available at: [Link]

  • Bioconjugation Protocols. (2004). Humana Press. Available at: [Link]

  • Neumaier, F., et al. (2023). Preparation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein via Sulfur [18F]Fluoride Exchange Reaction. Pharmaceuticals. Available at: [Link]

  • Wang, N., et al. (2018). Genetically Encoding Fluorosulfate-l-tyrosine To React with Lysine, Histidine, and Tyrosine via SuFEx in Proteins in Vivo. Journal of the American Chemical Society. Available at: [Link]

  • Al-Sanea, M. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]

  • Al-Sanea, M. M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Krieger, I. V., et al. (2020). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. ResearchGate. Available at: [Link]

  • Synthesis of 18 F-Labeled Aryl Fluorosulfates via Nucleophilic Radiofluorination. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Yang, B., et al. (2022). Synthesis and structure–activity relationships of aryl fluorosulfate-based inhibitors as novel antitubercular agents. RSC Medicinal Chemistry. Available at: [Link]

  • Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. (n.d.). Bentham Science. Retrieved February 25, 2026, from [Link]

  • Boyken, S. E., & Baker, D. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. International Journal of Molecular Sciences. Available at: [Link]

  • Li, Z., et al. (2022). Facile Automated Radiosynthesis of an Arginine Selective Bioconjugation Reagent 4-[18F]Fluorophenylglyoxal for Developing Protein-Based PET Molecular Probes. Molecular Pharmaceutics. Available at: [Link]

  • Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Facile Automated Radiosynthesis of an Arginine Selective Bioconjugation Reagent 4-[ 18 F]Fluorophenylglyoxal for Developing Protein-Based PET Molecular Probes. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Jackson, J. C., et al. (2007). Genetic incorporation of 4-fluorohistidine into peptides enables selective affinity purification. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of 4-Aminophenyl Fluorosulfate

[1] Product Category: SuFEx Click Chemistry Reagents Target Molecule: 4-Aminophenyl Fluorosulfate (Ar-OSO₂F) Document ID: TS-SUFEX-004 Last Updated: February 25, 2026[1] Diagnostic Triage: Start Here Is your compound deg...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Product Category: SuFEx Click Chemistry Reagents Target Molecule: 4-Aminophenyl Fluorosulfate (Ar-OSO₂F) Document ID: TS-SUFEX-004 Last Updated: February 25, 2026[1]

Diagnostic Triage: Start Here

Is your compound degrading, or is it just failing to react? Most reports of "instability" with aryl fluorosulfates are actually misinterpretations of their unique "latent" reactivity profile.[1] Use this decision matrix to identify your specific issue.

Triage Start ISSUE: Compound 'Disappearing' or Inactive CheckPH Check Buffer pH Start->CheckPH HighPH CAUSE: Base-Catalyzed Hydrolysis (Sulfate Formation) CheckPH->HighPH pH > 8.0 NeutralPH NeutralPH CheckPH->NeutralPH pH 4.0 - 7.5 CheckColor Check Solution Color Dark CAUSE: Aniline Oxidation (Not Hydrolysis) CheckColor->Dark Dark/Brown Solution Clear Clear CheckColor->Clear Clear Solution CheckLCMS Check LC-MS Spectrum ParentPeak STATUS: Stable but Latent (Requires Activation) CheckLCMS->ParentPeak Mass = M+H HydrolysisPeak CAUSE: Trace Contaminants or Catalytic Nucleophiles CheckLCMS->HydrolysisPeak Mass = M-18 (Phenol) or M+2 (Acid) NeutralPH->CheckColor Clear->CheckLCMS

Figure 1: Diagnostic workflow for determining the root cause of 4-aminophenyl fluorosulfate loss.

The Science of Stability

To troubleshoot effectively, you must understand why this molecule behaves differently than sulfonyl fluorides.

The "Sleeping Beauty" Effect

Unlike sulfonyl fluorides (


), which are moderately reactive electrophiles, aryl fluorosulfates (

) are significantly more stable in aqueous media. The oxygen atom between the phenyl ring and the sulfur atom donates electron density (resonance), making the sulfur center less electrophilic .
  • Implication: In standard phosphate-buffered saline (PBS) at pH 7.4, 4-aminophenyl fluorosulfate should exhibit <5% hydrolysis over 24 hours [1].

  • The Trap: Users often assume the compound has degraded because it does not react with their target protein immediately.[1] This is a feature, not a bug. Aryl fluorosulfates usually require protein-templated activation (specific binding pockets) to react [2].

The Aniline Liability

The "4-amino" group introduces a vulnerability unrelated to the fluorosulfate: Oxidation .[1]

  • Mechanism: Primary aromatic amines are prone to oxidation by dissolved oxygen and light, leading to azo-dimerization or polymerization (browning).

  • Troubleshooting: If your solution turns yellow/brown but the mass spec shows complex higher-molecular-weight species, you are fighting oxidation, not hydrolysis.[1]

Troubleshooting Modules

Module A: Preventing Hydrolysis (The pH Factor)

Symptom: LC-MS shows a peak corresponding to 4-aminophenol (loss of


) or sulfation.
FactorRecommended RangeWhy?
pH 4.0 – 7.5 Hydrolysis is base-catalyzed.[1] Above pH 8.0, hydroxide ions (

) attack the sulfur center directly.
Buffer PBS, HEPES, MES Avoid Tris or Glycine at high concentrations if storing for >24h, as their free amines can slowly react if the pH drifts high.
Temperature 4°C or -20°C Hydrolysis rates double for every ~10°C increase.[1] Keep stocks frozen.

Corrective Protocol:

  • Lower buffer pH to 7.0 or 6.5.[1]

  • Eliminate strong Lewis bases (e.g., imidazole) from the buffer until the labeling step is required.

Module B: Preventing Oxidation (The Aniline Factor)

Symptom: Solution darkens; loss of parent mass without clear hydrolysis product.

Corrective Protocol:

  • Degas Buffers: Sparged buffers (Argon/Nitrogen) reduce dissolved oxygen.[1]

  • Add Antioxidants: Include 0.5 mM TCEP or Methionine if compatible with downstream biology.[1] Note: Avoid DTT if possible, as strong thiols at high concentrations can eventually attack the fluorosulfate.

  • Protect from Light: Store aliquots in amber vials.

Module C: Stock Solution Management

Symptom: Precipitation upon dilution into buffer.

Corrective Protocol:

  • Solvent: Prepare 100 mM stock in anhydrous DMSO or Acetonitrile .

  • Dilution: Do not freeze aqueous dilutions. Prepare fresh working solutions (e.g., 1 mM) immediately before use.

  • Water Content: Ensure DMSO is "dry" (molecular sieves). Water in DMSO stocks promotes slow hydrolysis over months.[1]

Standardized Stability Assay Protocol

Use this protocol to validate your specific buffer conditions before committing valuable protein samples.[1]

Objective: Quantify half-life (


) of 4-aminophenyl fluorosulfate.

Materials:

  • Compound Stock: 10 mM in DMSO.[1]

  • Test Buffer: Target buffer (e.g., PBS pH 7.4).

  • Internal Standard: Caffeine or Benzoic Acid (non-reactive).

Procedure:

  • Preparation: Dilute Compound Stock 1:100 into Test Buffer (Final: 100 µM). Add Internal Standard (50 µM).

  • Incubation: Place in autosampler at 25°C (or 37°C).

  • Sampling: Inject onto HPLC/LC-MS at

    
     hours.
    
  • Analysis: Monitor Absorbance at 254 nm.

    • Calculate:

      
      
      
    • Plot:

      
       vs. Time.[2]
      

Pass Criteria: >90% remaining at 24 hours (pH 7.4, 25°C).

Frequently Asked Questions (FAQ)

Q1: Can I use Tris buffer? A: Yes, for short durations (<6 hours) at pH < 7.5. However, for long-term storage or overnight incubations, HEPES or PBS is safer.[1] Tris contains a primary amine that can theoretically react with the fluorosulfate, though this reaction is extremely slow without protein catalysis [3].[1]

Q2: Why does my compound react with Lysine in my protein but not free Lysine in solution? A: This is the "SuFEx" mechanism.[1] The reaction is proximity-driven.[1][2][3] The local environment of the protein pocket activates the fluorosulfate (or the lysine), accelerating the reaction by orders of magnitude compared to free solution. This is not an instability issue; it is selectivity [2].[1]

Q3: I see a mass shift of +80 Da on my protein. Is this the fluorosulfate? A: No. A +80 Da shift usually indicates sulfation (loss of fluoride, covalent attachment of


). This means the fluorosulfate reacted with a nucleophile (Tyr/Lys) and lost the fluoride leaving group.[1] This is the desired reaction product.

Q4: Is the 4-amino group reactive? A: Yes, it is a nucleophile.[1] If you are using electrophilic reagents (e.g., NHS-esters) elsewhere in your protocol, they will react with the 4-amino group. Ensure the amine is either protected or that the fluorosulfate is the only electrophile present.[1]

References

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[4][5][6] Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Jones, L. H. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters, 9(7), 584–586. Link

  • Mortenson, D. E., et al. (2018). "Inverse Drug Discovery" Strategy to Identify Proteins that are Targeted by Latent Electrophiles.[1][7] Journal of the American Chemical Society, 140(1), 200–210. Link

Sources

Optimization

optimizing yield of 4-aminophenyl fluorosulfate synthesis with AISF

Topic: High-Yield Synthesis of 4-Aminophenyl Fluorosulfate Executive Summary AISF ([4-(Acetylamino)phenyl]imidodisulfuryl difluoride) is a crystalline, shelf-stable solid reagent developed to replace gaseous sulfuryl flu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Yield Synthesis of 4-Aminophenyl Fluorosulfate

Executive Summary

AISF ([4-(Acetylamino)phenyl]imidodisulfuryl difluoride) is a crystalline, shelf-stable solid reagent developed to replace gaseous sulfuryl fluoride (


) in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1][2][3][4]

While AISF offers superior handling safety, synthesizing 4-aminophenyl fluorosulfate presents a specific chemoselectivity challenge: the target molecule contains both a nucleophilic amine (


) and a phenol (

). AISF is reactive toward both.[5]

The Core Directive: To optimize yield and purity, you cannot react 4-aminophenol directly with AISF. The amine must be protected (e.g.,


-Boc) prior to fluorosulfurylation to prevent the formation of sulfamoyl fluorides or polymerization.
Part 1: The Mechanism & Chemistry[6]

To troubleshoot effectively, you must understand the underlying mechanism. AISF acts as a "fluorosulfuryl donor."[5]

  • Activation: A base (typically DBU) deprotonates the phenol substrate, generating a phenoxide anion.

  • Transfer: The phenoxide attacks the sulfur center of AISF.[5]

  • Leaving Group: The [4-(acetylamino)phenyl]imidodisulfuryl moiety acts as the leaving group, transferring the

    
     motif to the phenol.
    

The Chemoselectivity Trap: If the amine is free (unprotected), two side reactions destroy your yield:

  • Pathway A (Sulfamoylation): The amine attacks AISF, creating a sulfamoyl fluoride (

    
    ).
    
  • Pathway B (Self-Polymerization): If the desired product (

    
    ) forms, the amine of one molecule attacks the electrophilic fluorosulfate of another, leading to oligomers.
    
Part 2: The "Gold Standard" Protocol

Objective: Synthesis of 4-aminophenyl fluorosulfate (>90% Yield). Precursor:


-Boc-4-aminophenol (commercially available or synthesized from 4-aminophenol + 

).[5]
Reagents & Stoichiometry
ComponentEquiv.Role

-Boc-4-aminophenol
1.0Substrate
AISF Reagent 1.2

Donor
DBU 2.2Base (Activator)
Acetonitrile (MeCN) [0.2 M]Solvent (Anhydrous)
Step-by-Step Workflow

Phase 1: Fluorosulfurylation

  • Setup: Flame-dry a round-bottom flask. Add a magnetic stir bar and purge with

    
    .[5]
    
  • Dissolution: Add

    
    -Boc-4-aminophenol  (1.0 equiv) and AISF  (1.2 equiv). Dissolve in anhydrous MeCN  (or THF).
    
  • Activation: Cool to 0°C (optional, but recommended for scale >1g). Add DBU (2.2 equiv) dropwise over 2 minutes.

    • Observation: The solution may turn slightly yellow.[5]

  • Reaction: Stir at room temperature (RT) for 30–60 minutes .

    • QC Check: Monitor by TLC.[5][6] The phenol starting material should disappear rapidly.[5]

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).[2][7]

    • CRITICAL: Wash with 0.5 M KHSO

      
        or 1 M HCl  (2x). Why? This removes the DBU and the water-soluble byproduct derived from the AISF leaving group.[5]
      
    • Wash with Brine (1x).[3]

    • Dry over

      
      , filter, and concentrate.[3][7]
      
    • Result:

      
      -Boc-4-aminophenyl fluorosulfate (usually a white/off-white solid).[5]
      

Phase 2: Deprotection

  • Dissolution: Dissolve the intermediate in DCM (

    
    ).
    
  • Cleavage: Add Trifluoroacetic acid (TFA) (ratio 1:4 TFA:DCM). Stir at RT for 1–2 hours.[5]

  • Neutralization: Carefully quench with saturated

    
     (gas evolution!).
    
  • Isolation: Extract with DCM. Dry and concentrate.

    • Note: Fluorosulfates are remarkably stable to acid (TFA), making this route viable.

Part 3: Troubleshooting & FAQs
Category: Yield & Conversion

Q: My yield is low (<50%), but the starting material is gone. Where did it go?

  • Diagnosis: Hydrolysis of the reagent.[5]

  • Fix: AISF is shelf-stable but moisture-sensitive in solution.[5] Ensure your MeCN/THF is anhydrous.[5] If your DBU is wet, it will hydrolyze the AISF into the corresponding sulfonic acid before it reacts with your phenol.

  • Diagnosis: You likely formed the sulfamoyl fluoride (

    
    ) or the bis-functionalized product (
    
    
    
    ).[5]
  • Fix: As stated in the Core Directive, you must protect the amine. AISF is too potent to rely on kinetic selectivity between the phenol and aniline.[5]

Category: Stability & Purity [5][8]

Q: The product decomposes during column chromatography.

  • Diagnosis: Silica gel acidity/activity.[5]

  • Fix: While aryl fluorosulfates are generally stable, trace DBU trapped in the crude oil can cause degradation on silica. Ensure the acidic wash (KHSO

    
    ) in the workup was thorough. You can also pretreat the silica column with 1% Et
    
    
    
    N in Hexanes to deactivate it, though this is rarely necessary for fluorosulfates if the workup is clean.

Q: Can I use Sulfuryl Fluoride (


) gas instead to avoid the protection step? 
  • Insight:

    
     is more selective for phenols over amines in biphasic systems (
    
    
    
    /Water) because the amine remains protonated (ammonium) in the aqueous phase while the phenoxide reacts at the interface.
  • Verdict: Yes, but it requires handling toxic gas.[3][7] AISF is designed for convenience but requires the protection step for this specific substrate.[5]

Part 4: Visual Logic (Pathway & Troubleshooting)

The following diagram illustrates the mandatory protection pathway and the decision logic for troubleshooting.

AISF_Optimization cluster_protocol Recommended Protocol: N-Boc Route cluster_troubleshoot Troubleshooting Logic Start Start: 4-Aminophenol Protect Step 1: N-Boc Protection (Boc2O, THF) Start->Protect React Step 2: SuFEx Reaction (AISF, DBU, MeCN) Protect->React Deprotect Step 3: Deprotection (TFA, DCM) React->Deprotect Final Target: 4-Aminophenyl Fluorosulfate Deprotect->Final Issue Issue: Low Yield / Byproducts Check1 Did you protect the amine? Issue->Check1 Fail1 Cause: Sulfamoyl Fluoride Side Reaction Check1->Fail1 No Check2 Is Solvent/Base Anhydrous? Check1->Check2 Yes Fail2 Cause: Reagent Hydrolysis Check2->Fail2 No

Caption: Workflow for high-yield synthesis (Top) vs. common failure modes (Bottom). Direct reaction leads to side products.[5]

References
  • Zhou, H., et al. (2018). Introduction of a Crystalline, Shelf-Stable Reagent for the Synthesis of Sulfur(VI) Fluorides. Organic Letters, 20(3), 812–815.[9] [10]

    • Key citation for the development and properties of the AISF reagent.
  • Dong, J., et al. (2014).[11][12] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448.[11]

    • Foundational paper establishing the SuFEx mechanism and stability of fluorosulf
  • Bharamawadeyar, S., et al. (2024).[8] Synthesis of Amides and Peptides by Employing [4-(Acetylamino)phenyl]imidodisulfuryl Difluoride (AISF) as a Coupling Reagent. Synthesis, 56, 1476-1484.[8]

    • Demonstr

Sources

Troubleshooting

Technical Support Center: Purification of 4-Aminophenyl Fluorosulfate

The following technical guide is structured as a Tier 2/3 Support Resource for researchers working with SuFEx chemistry. Executive Summary & Diagnostic The Issue: You have synthesized 4-aminophenyl fluorosulfate (or a de...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 2/3 Support Resource for researchers working with SuFEx chemistry.

Executive Summary & Diagnostic

The Issue: You have synthesized 4-aminophenyl fluorosulfate (or a derivative) via SuFEx chemistry, but the reaction mixture retains unreacted 4-aminophenol starting material. The Challenge: Both the product and the impurity possess similar polarity profiles on silica gel, often leading to co-elution or "streaking" during chromatography. Furthermore, the amphoteric nature of the starting material (acidic phenol + basic amine) complicates standard extraction protocols. The Solution: Leveraging the distinct


 difference between the phenolic hydroxyl group (~10.[1]3) and the fluorosulfate motif (neutral/non-ionizable) allows for a precise "Cold Alkaline Partition" that sequesters the impurity into the aqueous phase without hydrolyzing the SuFEx payload.

The Science of Separation (Mechanistic Logic)

To purify this mixture effectively, we must exploit the acidity of the phenolic proton.

CompoundFunctional Groups

(approx)
Behavior at pH 12
4-Aminophenol (Impurity) Phenol (-OH) Amine (-NH

)
Phenol: ~10.3 Amine: ~5.5Deprotonated (Phenoxide anion). Highly water-soluble.
4-Aminophenyl Fluorosulfate (Product) Fluorosulfate (-OSO

F) Amine (-NH

)
S-F: Neutral Amine: ~4-5Neutral (Amine is deprotonated free base). Organic-soluble.[2][3]

Key Insight: While aryl fluorosulfates are remarkably stable, they are not invincible. Prolonged exposure to high heat or extreme pH can induce hydrolysis. Therefore, the purification window relies on kinetic stability —a rapid, cold basic wash that removes the phenol before the S-F bond can degrade.

Workflow Visualization

The following decision tree outlines the optimal purification pathway based on your crude purity.

PurificationProtocol Start Crude Reaction Mixture (Product + Phenol Impurity) CheckPurity Is Phenol Impurity > 10%? Start->CheckPurity WashStep PROTOCOL A: Cold Alkaline Partition (0.5M NaOH, 0°C, <5 min) CheckPurity->WashStep Yes (Major Impurity) ColumnStep PROTOCOL B: Flash Chromatography (DCM/MeOH or Hex/EtOAc) CheckPurity->ColumnStep No (Trace Impurity) CheckEmulsion Did Emulsion Form? WashStep->CheckEmulsion BrineBreak Add Sat. Brine + MeOH Re-separate CheckEmulsion->BrineBreak Yes Dry Dry Organic Layer (Na2SO4) Concentrate < 30°C CheckEmulsion->Dry No BrineBreak->Dry Final Pure 4-Aminophenyl Fluorosulfate ColumnStep->Final Dry->Final

Caption: Decision tree for selecting the appropriate purification method based on impurity load and physical behavior.

Standard Operating Procedures (SOPs)

Protocol A: The "Cold Alkaline Partition" (Recommended)

Use this method for bulk removal of phenols when the impurity load is high (>10%).

Reagents:

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[4]

  • 0.5 M Sodium Hydroxide (NaOH) or 1.0 M Sodium Carbonate (Na

    
    CO
    
    
    
    )
  • Ice bath

Step-by-Step:

  • Dilution: Dissolve the crude reaction mixture in EtOAc. (Use 10 mL solvent per 1 mmol substrate).

  • Thermal Control: Place the separatory funnel containing the organic phase in an ice bath or pre-chill your aqueous base.

    • Why? Lowering the temperature retards the rate of S-F hydrolysis significantly while maintaining the thermodynamics of phenol deprotonation.

  • The Rapid Wash: Add the cold 0.5 M NaOH (volumetric ratio 1:1 with organic phase). Shake vigorously for 30-45 seconds .

  • Separation: Immediately drain the aqueous layer (which now contains the sodium phenoxide salt).

  • Quench: Wash the organic layer immediately with saturated Brine (NaCl) to remove residual base.

  • Dry: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate.
Protocol B: Chromatographic Polish

Use this method if trace phenol remains or if the "Cold Wash" is insufficient.

Stationary Phase: Silica Gel (Standard 40-63 µm). Mobile Phase:

  • System 1: Hexanes : Ethyl Acetate (Start 90:10

    
     60:40).
    
  • System 2 (For polar amines): DCM : MeOH (98:2

    
     95:5).
    

Critical Modification: If "streaking" occurs (common with free amines), pre-wash your silica column with mobile phase containing 1% Triethylamine (TEA) .

  • Caution: Do not use acetic acid modifiers. Acidic silica can trap the amine product, drastically reducing yield.

Troubleshooting & FAQ

Q1: I used 1M NaOH and my product yield dropped. Did I hydrolyze the fluorosulfate? A: It is possible, but less likely than you think. Aryl fluorosulfates are stable to base for short periods.[5][6] However, if your molecule contains other sensitive groups, or if the wash exceeded 5 minutes at room temperature, hydrolysis to the sulfonate (


) can occur.
  • Fix: Switch to 1M Na

    
    CO
    
    
    
    (pH ~11) instead of NaOH (pH ~14). It is strong enough to deprotonate the phenol (
    
    
    10.3) but gentler on the S-F bond.

Q2: The 4-aminophenol is forming a dark emulsion during extraction. A: Aminophenols oxidize rapidly to quinone-imines, which act as surfactants.

  • Fix: Add a small amount of Methanol (MeOH) to the biphasic mixture to break the surface tension. Alternatively, filter the biphasic mixture through a pad of Celite before separation to remove the oxidized "tar."

Q3: Can I use scavenger resins? A: Yes. If you want to avoid liquid-liquid extraction, use a carbonate-functionalized polymer resin (e.g., MP-Carbonate).

  • Protocol: Add 3 equivalents of resin to your reaction mixture (in DCM). Stir for 2 hours. The resin will deprotonate and bind the phenol. Filter the resin out; the filtrate contains your pure fluorosulfate.

Q4: Is the amine group on my product reacting with the fluorosulfate? A: In the solid state or dilute solution, this is slow. However, if you concentrate the free amine product to a neat oil, intermolecular polymerization (SuFEx reaction between amine and fluorosulfate) can accelerate.

  • Recommendation: Store the purified product as a solid or in solution at -20°C. If stability is a major issue, consider protecting the amine (e.g., Boc) before the SuFEx step and deprotecting only when necessary.

References

  • Foundational SuFEx Chemistry: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014).[7] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3][4][7] Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]

  • Stability of Fluorosulfates: Barasoain, I., et al. (2015). SuFEx-Based Synthesis of Polysulfates. Angewandte Chemie, 127(51), 15606. [Link]

  • pKa Data & Separation Logic: Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aryl Fluorosulfate Reactivity in SuFEx

Welcome to the SuFEx Technical Support Hub. Topic: Overcoming Low Reactivity of Aryl Fluorosulfates ( ).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the SuFEx Technical Support Hub. Topic: Overcoming Low Reactivity of Aryl Fluorosulfates (


).
Role:  Senior Application Scientist.
Introduction: The "Sleeping Beauty" Paradox

If you are transitioning from sulfonyl chlorides (


) or even sulfonyl fluorides (

) to aryl fluorosulfates, you are likely encountering a sudden drop in reactivity. This is not a defect; it is a design feature.

Aryl fluorosulfates are the "sleeping beauties" of click chemistry. They are kinetically stable against hydrolysis and non-specific nucleophiles, requiring precise activation to "wake up." This guide addresses the specific kinetic barriers you are facing and provides the catalytic keys to unlock their reactivity.

Quick Diagnostic: Select Your Scenario

Before modifying your reaction, identify your specific bottleneck using the decision matrix below.

SuFEx_Troubleshooting Start START: What is your Nucleophile? Silyl Silyl Ether (Ar-O-SiR3) Start->Silyl Amine Amine (R-NH2) Start->Amine Protein Protein Residue (Tyr/Lys) Start->Protein DBU_Fail Standard DBU (5-10%) Failed? Silyl->DBU_Fail Amine_Fail No reaction with base? Amine->Amine_Fail Prot_Fail No Labeling Observed? Protein->Prot_Fail Sol_BTMG SOLUTION A: Switch to BTMG (5%) + HMDS 'Accelerated SuFEx' DBU_Fail->Sol_BTMG Yes Sol_Lewis SOLUTION B: Lewis Acid Activation Ca(NTf2)2 + DABCO Amine_Fail->Sol_Lewis Yes Sol_Prox DIAGNOSIS C: Proximity Issue. Ligand affinity too low. Prot_Fail->Sol_Prox Likely Cause

Figure 1: Diagnostic decision tree for selecting the correct activation protocol based on nucleophile type.

Module 1: The Reaction is Stalled with Silyl Ethers

The Scenario: You are attempting a classic SuFEx coupling between an aryl fluorosulfate and an aryl silyl ether using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), but the reaction is incomplete or taking >24 hours.

Technical Analysis: While DBU is effective for sulfonyl fluorides, aryl fluorosulfates possess a more stabilized sulfur center due to the donation of electron density from the phenoxy oxygen into the sulfonyl group. This makes the sulfur less electrophilic. DBU often struggles to overcome this kinetic barrier, especially if the aryl ring is electron-rich.

Troubleshooting Protocol:

  • Switch Catalyst to BTMG: Replace DBU with BTMG (2-tert-Butyl-1,1,3,3-tetramethylguanidine). BTMG is a stronger base and a more active nucleophilic catalyst.

  • Add a Silyl Scavenger (HMDS): The addition of Hexamethyldisilazane (HMDS) creates a "buffered" environment that accelerates the silyl exchange.

  • Check Electronic Effects: If your fluorosulfate is on an electron-rich ring (e.g., methoxy-substituted), the reaction rate drops significantly (see Table 1).

Recommended Protocol (Accelerated SuFEx):

  • Dissolve Aryl Fluorosulfate (1.0 equiv) and Aryl Silyl Ether (1.2 equiv) in MeCN or DMF (0.5 M).

  • Add HMDS (1.0 equiv).

  • Add BTMG (5 mol%).

  • Stir at Room Temperature. Expect completion in <30 mins.

Module 2: Amine Nucleophiles (Synthesis of Sulfamates)

The Scenario: You are trying to react a primary or secondary amine with an aryl fluorosulfate to create a sulfamate (


), but the reaction is inert even with excess base.

Technical Analysis: Standard basic conditions (TEA, DIPEA) are rarely sufficient for aryl fluorosulfates. The leaving group (


) departure is difficult without assistance. The "Si-F" bond driving force used in silyl ether SuFEx is absent here. You need Lewis Acid Catalysis  to activate the S-F bond and stabilize the fluoride departure.

Troubleshooting Protocol: Adopt the Calcium Triflimide activation method (developed by the Ball Lab). This utilizes


 to coordinate the sulfonyl fluorides/fluorosulfates, activating them for amine attack.

Step-by-Step Protocol (Lewis Acid Activation):

  • Reagents: Aryl fluorosulfate (1.0 equiv), Amine (1.2 equiv).

  • Catalyst:

    
     (10 mol%) and DABCO (50 mol%).[1][2]
    
  • Solvent: MeCN (Concentration 0.5 M).

  • Procedure: Mix amine and DABCO in solvent. Add Calcium catalyst.[1][2][3][4] Add Fluorosulfate.[1][2][3][5][6][7][8]

  • Observation: Reaction typically proceeds at Room Temperature.

Module 3: Protein Labeling & Chemical Biology

The Scenario: You designed a probe with a fluorosulfate warhead to covalently label a specific protein (targeting Tyr or Lys), but Mass Spec shows no labeling.

Technical Analysis: Unlike sulfonyl fluorides, which can be promiscuous, aryl fluorosulfates are strictly proximity-dependent . They will not react with solvent-exposed residues solely based on concentration.

  • The "Goldilocks" Zone: The warhead must be held in precise proximity to the nucleophile (Tyr/Lys) for a sufficient duration.

  • Local pH: The local environment of the target residue must perturb its pKa to allow nucleophilic attack.

FAQ: "Is my compound hydrolyzed?"

  • Answer: Highly unlikely. Aryl fluorosulfates are stable in aqueous buffer (pH 7.4) for days.

  • Action: If labeling fails, the issue is Binding Affinity , not chemical reactivity. Your ligand is not positioning the warhead correctly.

Data & Comparison Tables
Table 1: Reactivity Hierarchy & Catalyst Selection
ElectrophileRelative ReactivityRecommended Catalyst (Standard)Recommended Catalyst (Difficult Substrates)
Sulfonyl Chloride (

)
High (Unstable)Pyridine/TEAN/A (Too reactive)
Sulfonyl Fluoride (

)
ModerateDBU (5 mol%)DBU (10 mol%)
Aryl Fluorosulfate (

)
Low (Latent) DBU (20 mol%) BTMG (5%) + HMDS
Alkyl Fluorosulfate (

)
Very LowBTMGCa(NTf2)2 (Lewis Acid)
Table 2: Electronic Effects on Aryl Fluorosulfate Reactivity

Based on Hammett correlations; Electron Withdrawing Groups (EWG) accelerate the reaction.

Substituent on Aryl RingElectronic EffectImpact on SuFEx RateAdjustment
-NO2, -CF3 (Para)Strong EWGSignificantly FasterStandard DBU is sufficient.
-H (Unsubstituted)NeutralBaselineStandard Protocol.
-OMe, -NMe2 (Para)Strong EDGSignificantly Slower MUST use BTMG or Heat (50°C).
Visualizing the Mechanism

Understanding why BTMG or Silyl ethers work is crucial for troubleshooting. The driving force is the formation of the strong Silicon-Fluoride bond (approx. 142 kcal/mol), which pulls the reaction forward.

SuFEx_Mechanism Substrate Aryl Fluorosulfate (Ar-O-SO2-F) TS Transition State Pentacoordinate Sulfur Substrate->TS Activator Silyl Ether (Ar'-O-SiR3) Activator->TS Catalyst Catalyst (BTMG/DBU) Catalyst->TS Activates Si-O Product Diaryl Sulfate (Ar-O-SO2-O-Ar') TS->Product Byproduct Silyl Fluoride (R3Si-F) Thermodynamic Sink TS->Byproduct Driving Force

Figure 2: The mechanistic pathway of SuFEx. The formation of the R3Si-F bond (Byproduct) provides the thermodynamic energy to overcome the stability of the Fluorosulfate.

References & Further Reading
  • Dong, J., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[7] Angewandte Chemie International Edition, 2014.[7][9]

    • Foundational paper establishing the stability/reactivity profile.

  • Barroso, S., et al. "Accelerated SuFEx Click Chemistry for Modular Synthesis." Proceedings of the National Academy of Sciences (PNAS), 2021.

    • Source for the BTMG/HMDS accelerated protocol.

  • Mahapatra, S., et al. "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides."[4] Organic Letters, 2022.

    • Key reference for Lewis Acid activation (Ball Group).

  • Chen, W., et al. "Arylfluorosulfates Inactivate Intracellular Lipid Binding Protein(s) through Chemoselective SuFEx Reaction."[7] Journal of the American Chemical Society, 2016.[10]

    • Establishes the "proximity-dependent" nature of protein labeling.

Sources

Troubleshooting

minimizing side reactions of 4-aminophenyl fluorosulfate with lysine

Topic: Minimizing Lysine Side Reactions with 4-Aminophenyl Fluorosulfate Welcome to the Advanced Applications Support Center. This guide addresses the chemoselectivity challenges associated with 4-aminophenyl fluorosulfa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Lysine Side Reactions with 4-Aminophenyl Fluorosulfate

Welcome to the Advanced Applications Support Center. This guide addresses the chemoselectivity challenges associated with 4-aminophenyl fluorosulfate (4-APFS) . While aryl fluorosulfates are designed as "latent" electrophiles for Sulfur-Fluoride Exchange (SuFEx) targeting Tyrosine (Tyr) or Histidine (His), "promiscuous" labeling of Lysine (Lys) residues can occur under suboptimal conditions.

This guide provides the mechanistic rationale and experimental protocols to restore orthogonality and minimize off-target Lysine modification.

Part 1: The Mechanistic Basis of Selectivity

To prevent Lysine modification, one must understand the "Switch" mechanism of SuFEx. Unlike sulfonyl fluorides (which are highly reactive), aryl fluorosulfates are kinetically stable. They require a specific microenvironment to react.[1]

  • The Target (Tyrosine): Reaction is driven by the phenolate ion. While Tyrosine has a pKa of ~10, specific protein pockets or local basic residues (e.g., His, Glu) can lower this pKa or act as general bases, facilitating SuFEx at neutral pH.

  • The Off-Target (Lysine): Reaction is driven by the free amine (

    
    -NH
    
    
    
    ). Lysine has a pKa of ~10.5. At neutral pH (7.0–7.5), it exists predominantly as the unreactive ammonium ion (
    
    
    -NH
    
    
    ).
  • The Failure Mode: If the pH rises > 8.0, or if the probe concentration is too high, the equilibrium shifts toward the free amine, allowing Lysine to attack the sulfur center.

Diagram 1: The Selectivity Threshold

The following diagram illustrates the kinetic competition between Tyrosine and Lysine based on pH and environmental activation.

SuFEx_Selectivity cluster_Conditions Reaction Environment Probe 4-Aminophenyl Fluorosulfate Cond_HighPH High pH (> 8.5) or Excess Reagent Probe->Cond_HighPH Cond_NeutPH Neutral pH (7.2 - 7.8) + Protein Pocket Probe->Cond_NeutPH Lys_State Lysine Status: De-protonated (NH2) (Nucleophilic) Cond_HighPH->Lys_State Activates Lys Tyr_State Tyrosine Status: Activated Phenolate (SuFEx Ready) Cond_NeutPH->Tyr_State Activates Tyr Result_Bad Side Reaction: Lysine Sulfonylation (Non-Specific) Lys_State->Result_Bad Nucleophilic Attack Result_Good Target Reaction: Tyrosine Sulfonylation (Specific) Tyr_State->Result_Good SuFEx Exchange

Figure 1: Mechanism of Action. High pH deprotonates Lysine, causing off-target labeling. Neutral pH relies on local protein environment to activate Tyrosine, maintaining selectivity.

Part 2: Critical Optimization Parameters

The following parameters are non-negotiable for minimizing Lysine interference.

1. Buffer Composition (The "Tris Trap")

CRITICAL WARNING: Never use TRIS, Glycine, or primary amine buffers with fluorosulfates.

  • Why: Tris contains a primary amine. It acts as a "decoy" Lysine, reacting with your probe and changing the effective stoichiometry, or worse, acting as a nucleophilic catalyst that transfers the group to surface Lysines.

  • Recommendation: Use HEPES, PBS, or MOPS.

2. pH Control (The "Goldilocks Zone")
  • Target: pH 7.2 – 7.8.

  • Rationale: At pH 7.5, <0.1% of Lysine is in the reactive NH

    
     form. Tyrosine in a catalytic triad or binding pocket can still react due to local activation.
    
  • Danger Zone: pH > 8.0 dramatically increases Lysine nucleophilicity.

3. Probe Stoichiometry
  • Issue: 4-APFS is an electron-rich fluorosulfate (due to the amino group), making it less electrophilic than nitro-substituted variants. However, forcing the reaction with high equivalents (e.g., >20x) overwhelms the selectivity filter.

  • Recommendation: Start with 1.1 – 5.0 equivalents. If the protein pocket is a true SuFEx target, it should react near equimolar ratios.

Part 3: Troubleshooting Guide & Protocols
Workflow: Diagnosing Lysine Modification

Use this decision tree if you suspect non-specific labeling.

Troubleshooting_Flow Start Issue: High Background or Non-Specific Labeling Check_Buffer 1. Is Buffer Amine-Free? (No Tris/Glycine) Start->Check_Buffer Action_Buffer Switch to HEPES/PBS Perform Dialysis Check_Buffer->Action_Buffer No Check_pH 2. Is pH > 8.0? Check_Buffer->Check_pH Yes Action_Buffer->Check_pH Action_pH Adjust pH to 7.4 Lysine remains protonated Check_pH->Action_pH Yes Check_Conc 3. Probe Conc > 100µM? Check_pH->Check_Conc No Action_pH->Check_Conc Action_Conc Titrate down to 1-10µM range Check_Conc->Action_Conc Yes Check_Time 4. Reaction Time > 12h? Check_Conc->Check_Time No Action_Conc->Check_Time Action_Time Limit to 1-4 hours SuFEx is often fast in pockets Check_Time->Action_Time Yes Success Selectivity Restored Check_Time->Success No Action_Time->Success

Figure 2: Troubleshooting logic for restoring chemoselectivity in SuFEx labeling experiments.

Standardized Selectivity Protocol

This protocol is designed to favor Tyrosine modification while suppressing Lysine.

Materials:

  • Protein of Interest (10 µM final)

  • Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4 (Strictly controlled)

  • Probe: 4-Aminophenyl Fluorosulfate (10 mM stock in DMSO)

  • Quench: 5% Formic Acid (for MS) or SDS-Loading Buffer (for Gel)

Step-by-Step:

  • Buffer Exchange: Ensure protein is in HEPES pH 7.4. Remove all traces of Tris via Zeba spin column or dialysis.

  • Equilibration: Incubate protein at 25°C for 5 minutes.

  • Probe Addition: Add probe to a final concentration of 20 µM (2 equivalents).

    • Note: Keep DMSO concentration < 2% to prevent protein unfolding (which exposes buried Lysines).

  • Incubation: Incubate at 25°C for 60 minutes.

    • Avoid: Heating to 37°C unless necessary, as thermal energy increases non-specific Lysine collisions.

  • Quench:

    • For Gel: Add SDS buffer immediately.

    • For MS: Acidify with Formic Acid to pH 3.0. This protonates all remaining Lysines and stops the reaction immediately.

Part 4: Frequently Asked Questions (FAQ)

Q1: Why does 4-aminophenyl fluorosulfate seem less reactive than other SuFEx probes I've used? A: The amino group at the para position is electron-donating. Through resonance, it pushes electron density into the benzene ring and the sulfur center. This stabilizes the S-F bond, making it less electrophilic than a nitro- or fluoro-substituted phenyl fluorosulfate. This is actually a feature, not a bug—it increases selectivity. If it isn't reacting, your protein binding pocket may not be activating it, or the geometry is incorrect.

Q2: Can I use "Click" chemistry (CuAAC) on the amino group after labeling? A: No. The amino group is not an alkyne or azide. If you need to attach a reporter (fluorophore/biotin), you should modify the amino group before the SuFEx reaction (e.g., using an NHS-Ester tag), or use a probe that already contains an alkyne handle. However, be aware that converting the amine to an amide (via NHS) will remove the electron-donating effect, making the fluorosulfate more reactive and potentially less selective.

Q3: How do I confirm Lysine vs. Tyrosine labeling? A: You must use LC-MS/MS (Bottom-up Proteomics).

  • Digest the protein with Trypsin or Chymotrypsin.

  • Search for a mass shift of +173.1 Da (assuming the whole 4-aminophenyl sulfonyl group attaches and fluoride leaves).

  • Crucial: Check the b and y ions to pinpoint the residue. If the modification is on a K (Lysine), the spectrum will show the shift on the Lys fragment. If on Y (Tyrosine), it will be on the Tyr fragment.

Q4: My protein precipitates when I add the probe. A: Aryl fluorosulfates are hydrophobic.

  • Ensure your DMSO stock is fresh.

  • Add the probe slowly with gentle vortexing.

  • If precipitation persists, lower the probe concentration or add 0.05% Tween-20 to the buffer to solubilize the probe without denaturing the protein.

References
  • The Renaissance of SuFEx Chemistry: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. [Link]

  • Aryl Fluorosulfates as Latent Electrophiles: Mortenson, D. E., et al. (2018).[1] "Inverse Drug Discovery" Strategy to Identify Proteins that are Targeted by Latent Electrophiles. Journal of the American Chemical Society. [Link][2]

  • Tyrosine vs. Lysine Selectivity in SuFEx: Wang, N., et al. (2018). Genetically Encoding Fluorosulfate-L-tyrosine To React with Lysine, Histidine, and Tyrosine via SuFEx in Proteins in Vivo.[1][3] Journal of the American Chemical Society. [Link][2]

  • SuTEx vs SuFEx (Comparative Reactivity): Bruno, N. C., et al. (2021).[4] Chemical proteomic evaluation of SuTEx and SuFEx probes for global tyrosine profiling. Chemical Science. [Link]

Sources

Reference Data & Comparative Studies

Validation

4-aminophenyl fluorosulfate vs sulfonyl fluoride reactivity comparison

This guide provides an objective, technical comparison between 4-aminophenyl fluorosulfate (and the broader class of aryl fluorosulfates) and sulfonyl fluorides . It is designed for researchers utilizing Sulfur-Fluoride...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison between 4-aminophenyl fluorosulfate (and the broader class of aryl fluorosulfates) and sulfonyl fluorides . It is designed for researchers utilizing Sulfur-Fluoride Exchange (SuFEx) chemistry for covalent probe development and proteomic profiling.[1]

Optimizing Covalent Warheads for Chemical Biology

Executive Summary

In the design of covalent inhibitors and activity-based probes, the choice between a sulfonyl fluoride (Ar-SO₂F) and an aryl fluorosulfate (Ar-O-SO₂F) represents a critical trade-off between intrinsic reactivity and latent specificity .[2]

  • Sulfonyl Fluorides are highly reactive electrophiles capable of modifying a broad range of nucleophiles (Tyr, Lys, Ser, His, Cys) often with lower selectivity.[2] They are prone to hydrolysis in aqueous buffers over time.

  • 4-Aminophenyl Fluorosulfate (representing aryl fluorosulfates) acts as a "latent" electrophile. It is kinetically stable in aqueous media (PBS, pH 7.4) but undergoes rapid SuFEx reaction when positioned in proximity to a nucleophile within a protein binding pocket.[3]

Recommendation: Use sulfonyl fluorides for initial broad-spectrum proteome profiling or when target affinity is low. Use fluorosulfates for "inverse drug discovery," targeted covalent inhibitors (TCIs), and applications requiring high metabolic stability.

Mechanistic & Chemical Comparison

The fundamental difference lies in the electronic environment of the sulfur(VI) center.

Electronic Structure & Electrophilicity
  • Sulfonyl Fluoride (Ar-SO₂F): The sulfur atom is directly attached to the aromatic ring. The electron-withdrawing nature of the sulfonyl group makes the sulfur highly electrophilic and susceptible to nucleophilic attack.

  • Fluorosulfate (Ar-O-SO₂F): The bridging oxygen atom donates electron density into the sulfur center via resonance (

    
     or 
    
    
    
    -orbital participation), significantly reducing the electrophilicity of the sulfur. This "oxygen shield" renders the warhead inert to solvent water but reactive under specific catalysis or proximity.
Stability Profile (Data Summary)
ParameterSulfonyl Fluoride (Ar-SO₂F)4-Aminophenyl Fluorosulfate (Ar-O-SO₂F)
Hydrolytic Stability (pH 7.4) Moderate (

hours)
High (

hours; often stable for days)
Plasma Stability Low (rapid hydrolysis/protein binding)High (suitable for in vivo applications)
Intrinsic Reactivity High (Aggressive electrophile)Low (Latent/Sleeping Beauty)
Leaving Group Ability Fluoride (

) leaves readily
Fluoride (

) requires transition state stabilization

Biological Reactivity & Amino Acid Selectivity[2][4]

The "Context-Dependent" Reactivity

While sulfonyl fluorides can react via collision-based kinetics, fluorosulfates predominantly rely on proximity-enabled reactivity . This mechanism is crucial for the high selectivity observed with 4-aminophenyl fluorosulfate probes.

Mechanism:

  • Binding: The probe binds reversibly to the protein pocket (

    
    ).
    
  • Activation: Specific residues (often basic side chains like Arg or His) stabilize the transition state or deprotonate the nucleophile.

  • SuFEx: The nucleophile attacks the S(VI) center, expelling fluoride.

Selectivity Profile
  • Sulfonyl Fluoride: Promiscuous. Labels Tyr, Lys, His, Ser, Cys, and Thr .[2] Often used for "mapping" accessible nucleophiles.

  • Fluorosulfate: Selective. Predominantly labels Tyrosine (Tyr) and Lysine (Lys) .[2] More rarely modifies Histidine or Serine unless the geometry is perfect. It is generally inert to Cysteine (unlike acrylamides).

Visualizing the Pathway

The following diagram illustrates the divergent fates of these two warheads in a complex proteome.

SuFEx_Pathway Start Probe Introduction Warhead_SF Sulfonyl Fluoride (Ar-SO2F) Start->Warhead_SF Warhead_FS Fluorosulfate (Ar-O-SO2F) Start->Warhead_FS Hydrolysis Hydrolysis (Sulfonic Acid/Sulfate) Warhead_SF->Hydrolysis Fast (t1/2 ~hrs) OffTarget Off-Target Labeling (Promiscuous) Warhead_SF->OffTarget High Reactivity Specific Specific Target Labeling (Proximity Driven) Warhead_SF->Specific Collision + Proximity Warhead_FS->Hydrolysis Negligible (Stable) Warhead_FS->OffTarget Low Background Warhead_FS->Specific Requires Binding Event (High Selectivity)

Caption: Comparative fate of SuFEx warheads. Sulfonyl fluorides face competition from hydrolysis and off-targets, while fluorosulfates remain latent until specific binding occurs.

Experimental Protocols

Synthesis of 4-Aminophenyl Fluorosulfate

Safety Note: Traditional synthesis uses Sulfuryl Fluoride (


) gas, which is toxic.[2][3] The modern standard uses solid reagents like AISF.

Reagents:

  • 4-Aminophenol (or N-Boc protected precursor if amine sensitivity is a concern)

  • AISF ([4-(Acetylamino)phenyl]imidodisulfuryl difluoride)[4][5]

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Solvent: THF or Acetonitrile

Protocol:

  • Dissolution: Dissolve 4-aminophenol (1.0 equiv) in anhydrous THF (0.2 M) under inert atmosphere (

    
    ).
    
  • Activation: Add DBU (2.5 equiv). The solution may darken.

  • SuFEx Reaction: Add AISF (1.1 equiv) in one portion.

  • Incubation: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC/LC-MS (Observe conversion of phenol to -OSO₂F).

  • Workup: Dilute with EtOAc, wash with dilute HCl (to remove DBU) and brine.

  • Purification: Silica gel chromatography. 4-aminophenyl fluorosulfate is a solid (mp 41–42°C).

    • Note: If using N-Boc-4-aminophenol, perform standard TFA deprotection after fluorosulfate installation (the fluorosulfate is acid stable).

Covalent Probe Labeling Workflow (Gel-Based)

This protocol validates the "latency" of the fluorosulfate compared to sulfonyl fluoride.

  • Preparation: Prepare cell lysate (1 mg/mL in PBS).

  • Incubation: Add Probe (Fluorosulfate vs. Sulfonyl Fluoride analog) at 1 µM, 10 µM, and 100 µM.

  • Time Course: Incubate at 37°C for 1 hour vs. 24 hours.

  • Click Chemistry: If the probe has an alkyne handle, perform CuAAC click reaction with Rhodamine-Azide.

    • Cocktail: 100 µM Azide, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO₄. Incubate 1 hr.

  • Analysis: SDS-PAGE followed by in-gel fluorescence scanning.

    • Expected Result: Sulfonyl fluoride shows heavy background labeling at high concentrations. Fluorosulfate shows distinct bands corresponding to specific high-affinity targets only.

Decision Matrix: When to Use Which?

Application ScenarioRecommended WarheadRationale
Fragment-Based Screening Fluorosulfate High concentrations required; SF would cause too many false positives.
Kinase Profiling (Broad) Sulfonyl Fluoride Need to capture max number of kinases; reactivity helps overcome lower affinity.
In Vivo Probes (Animal) Fluorosulfate Plasma stability is essential; SF hydrolyzes too fast in blood.
Target Validation (TCI) Fluorosulfate Ensures the phenotype is due to specific target inhibition, not off-target alkylation.
Lysine Targeting Fluorosulfate Highly specific for pKa-perturbed Lysines in active sites.

References

  • Sharpless, K. B., et al. (2014).[6] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Kelly, J. W., et al. (2018).[7] "Inverse Drug Discovery: Identification of Native Protein Targets for Aryl Fluorosulfates." Journal of the American Chemical Society. Link

  • Jones, L. H., et al. (2018). "Emerging Utility of Fluorosulfate Chemical Probes." ACS Medicinal Chemistry Letters. Link

  • Dong, J., et al. (2018). "AISF: A Shelf-Stable Reagent for the Synthesis of Fluorosulfates and Sulfamoyl Fluorides." Organic Letters. Link

  • Wang, L., et al. (2018). "Genetically Encoding Fluorosulfate-L-tyrosine To React with Lysine, Histidine, and Tyrosine via SuFEx in Proteins in Vivo." Journal of the American Chemical Society. Link

Sources

Comparative

The Ascendancy of Aryl Fluorosulfates: A Superior Alternative to Triflates in Cross-Coupling Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic organic chemistry, the quest for more efficient, cost-effective, and sustainable methodologies is per...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the quest for more efficient, cost-effective, and sustainable methodologies is perpetual. Transition metal-catalyzed cross-coupling reactions stand as a cornerstone of C-C and C-heteroatom bond formation, pivotal in the synthesis of pharmaceuticals, agrochemicals, and functional materials. For decades, aryl triflates (ArOTf) have been the workhorse electrophiles, prized for their high reactivity, which often surpasses that of aryl halides. However, their reign is being challenged by a superior class of coupling partners: aryl fluorosulfates (ArOSO₂F).

This guide provides an in-depth comparison of aryl fluorosulfates and aryl triflates, demonstrating the tangible advantages of the former in cross-coupling reactions. We will delve into their synthesis, stability, reactivity, and cost-effectiveness, supported by experimental data and detailed protocols, to equip you with the knowledge to integrate this powerful tool into your synthetic repertoire.

The Contenders: A Comparative Overview

Aryl triflates, while highly reactive, are beset by several drawbacks that limit their large-scale application, including instability, high preparation costs, and poor atom economy.[1][2] Aryl fluorosulfates have emerged as a compelling alternative, addressing many of these limitations without compromising, and in many cases, exceeding the synthetic utility of triflates.[1][2][3]

FeatureAryl Fluorosulfates (ArOSO₂F)Aryl Triflates (ArOTf)
Precursor Cost Prepared from inexpensive and abundant sulfuryl fluoride (SO₂F₂).Prepared from the significantly more expensive triflic anhydride (Tf₂O).
Synthesis Readily prepared from phenols and SO₂F₂ gas or a solid surrogate.[1][4]Synthesized from phenols and the highly reactive and moisture-sensitive triflic anhydride.
Stability Generally more bench-stable and less susceptible to hydrolysis.Prone to hydrolysis and degradation, often requiring more stringent handling and storage.
Atom Economy More atom-economical, generating less waste.Less atom-economical due to the trifluoromethyl group.
Toxicity & Safety Considered a less toxic and more environmentally benign alternative.[1][2]Triflic acid byproducts can be corrosive and hazardous.
Reactivity Reactivity is comparable or superior to triflates in many cross-coupling reactions.[1][5]High reactivity is its primary advantage.

Head-to-Head: Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods for the formation of biaryl structures. Comparative studies have shown that aryl fluorosulfates often outperform aryl triflates under identical conditions. For instance, in the Pd-catalyzed coupling of various aryl sulfonates with arylboronic acids, aryl fluorosulfates have been reported to provide significantly higher yields compared to their triflate counterparts.[1]

Experimental Section: A Practical Guide

To illustrate the practical application of aryl fluorosulfates, we present detailed protocols for the synthesis of a model substrate, 4-acetylphenyl fluorosulfate, and its subsequent use in a Suzuki-Miyaura cross-coupling reaction. For comparative purposes, a protocol for the synthesis of the corresponding triflate is also provided.

Synthesis of 4-acetylphenyl fluorosulfate

This protocol is adapted from a general procedure for the synthesis of aryl fluorosulfates from phenols using sulfuryl fluoride.

Materials:

  • 4-Hydroxyacetophenone

  • Sulfuryl fluoride (SO₂F₂)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a well-ventilated fume hood, dissolve 4-hydroxyacetophenone (1.0 eq.) in anhydrous DCM.

  • Add triethylamine (1.2 eq.) to the solution.

  • Bubble sulfuryl fluoride gas through the solution for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 4-acetylphenyl fluorosulfate.

Synthesis of 4-acetylphenyl triflate

This protocol follows a standard procedure for the synthesis of aryl triflates from phenols using triflic anhydride.

Materials:

  • 4-Hydroxyacetophenone

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 4-hydroxyacetophenone (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C and add pyridine (1.2 eq.).

  • Add triflic anhydride (1.1 eq.) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with 1 M HCl.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 4-acetylphenyl triflate.

Suzuki-Miyaura Coupling of 4-acetylphenyl fluorosulfate with Phenylboronic Acid

This protocol is a representative example of a Suzuki-Miyaura reaction using an aryl fluorosulfate.

Materials:

  • 4-acetylphenyl fluorosulfate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add 4-acetylphenyl fluorosulfate (1.0 eq.), phenylboronic acid (1.2 eq.), Pd(OAc)₂ (2 mol%), and PPh₃ (4 mol%).

  • Add K₂CO₃ (2.0 eq.) followed by a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture with argon or nitrogen for 15 minutes.

  • Heat the reaction to 80-100 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, 4-acetylbiphenyl, can be purified by column chromatography.

Mechanistic Insights: The Catalytic Cycle

The mechanism of cross-coupling reactions with aryl fluorosulfates is analogous to that of aryl triflates, proceeding through a standard Pd(0)/Pd(II) or Ni(0)/Ni(II) catalytic cycle. The key steps are oxidative addition, transmetalation, and reductive elimination.

Palladium-Catalyzed Suzuki-Miyaura Coupling

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)(OSO2F)L2 Ar-Pd(II)(OSO2F)L2 Pd(0)L2->Ar-Pd(II)(OSO2F)L2 Oxidative Addition (ArOSO2F) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OSO2F)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination

Caption: Generalized catalytic cycle for the Pd-catalyzed Suzuki-Miyaura coupling of an aryl fluorosulfate.

Nickel-Catalyzed Cross-Coupling

Nickel catalysts are a more cost-effective alternative to palladium and have shown excellent efficacy in coupling aryl fluorosulfates, particularly with electron-rich substrates.[5] The catalytic cycle is similar to that of palladium.

G Ni(0)L2 Ni(0)L2 Ar-Ni(II)(OSO2F)L2 Ar-Ni(II)(OSO2F)L2 Ni(0)L2->Ar-Ni(II)(OSO2F)L2 Oxidative Addition (ArOSO2F) Ar-Ni(II)(R)L2 Ar-Ni(II)(R)L2 Ar-Ni(II)(OSO2F)L2->Ar-Ni(II)(R)L2 Transmetalation (e.g., R-ZnX) Ar-Ni(II)(R)L2->Ni(0)L2 Ar-R Ar-R Ar-Ni(II)(R)L2->Ar-R Reductive Elimination

Caption: Generalized catalytic cycle for the Ni-catalyzed cross-coupling of an aryl fluorosulfate.

The oxidative addition of the Ar-OSO₂F bond to the low-valent metal center is the crucial initiation step. Computational studies suggest that the activation barrier for the oxidative addition of aryl fluorosulfates to Pd(0) is virtually identical to that of aryl triflates, corroborating their similar reactivity profiles.[7]

Conclusion: The Clear Advantage of Aryl Fluorosulfates

Aryl fluorosulfates represent a significant advancement in cross-coupling chemistry, offering a superior alternative to the long-standing incumbent, aryl triflates. Their advantages are multifaceted and compelling:

  • Economic Viability: The use of inexpensive and readily available SO₂F₂ for their synthesis makes them a significantly more cost-effective option, a crucial factor for large-scale industrial applications.

  • Enhanced Stability and Safety: Their improved stability simplifies handling and storage, while their reduced toxicity profile contributes to a safer and more environmentally friendly laboratory practice.

  • Comparable to Superior Reactivity: Aryl fluorosulfates exhibit reactivity on par with, and often exceeding, that of aryl triflates in a wide range of important cross-coupling reactions, including Suzuki-Miyaura, Negishi, Sonogashira, and Buchwald-Hartwig aminations.[1][2][3][5]

  • Sustainability: Their improved atom economy and the generation of less hazardous byproducts align with the principles of green chemistry.

For researchers, scientists, and drug development professionals, the adoption of aryl fluorosulfates is not merely a substitution but an upgrade. It is a strategic choice that enhances the efficiency, cost-effectiveness, and sustainability of synthetic endeavors without compromising on chemical reactivity. As the field of organic synthesis continues to evolve, aryl fluorosulfates are poised to become the new gold standard for phenol-derived electrophiles in cross-coupling reactions.

References

  • Is nonaflate a better leaving group than corresponding triflate? A case study in the palladium catalyzed cross-coupling reaction of 7-substituted coumarins. AIP Conference Proceedings. [Link]

  • Zhang, L., & Wu, J. (2008). Palladium-Catalyzed Hiyama Cross-Couplings of Aryl Arenesulfonates with Arylsilanes. Journal of the American Chemical Society, 130(37), 12250–12251. [Link]

  • Saraswat, S. K., Seemaladinne, R., Abdullah, M. N., Zaini, H., Ahmad, N., Ahmad, N., & Vessally, E. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Advances, 13(20), 13642–13654. [Link]

  • Percec, V., Golding, G. M., & Smidrkal, J. (2004). Room-Temperature Ni(0)-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates with Arylboronic Acids. Journal of the American Chemical Society, 126(10), 3046–3047. [Link]

  • Fasina, T. M., & Nolan, S. P. (2024). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions. [Link]

  • Fasina, T. M., & Nolan, S. P. (2024). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions. [Link]

  • Keay, B. A., & Barluenga, J. (2009). Imidazolylsulfonates: electrophilic partners in cross-coupling reactions. Organic Letters, 11(9), 1935–1938. [Link]

  • Saraswat, S. K., Seemaladinne, R., Abdullah, M. N., Zaini, H., Ahmad, N., Ahmad, N., & Vessally, E. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Advances, 13(20), 13642–13654. [Link]

  • Szostak, M., & An, J. (2017). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]₂ Precatalysts. ACS Catalysis, 7(11), 7638–7643. [Link]

  • Attempted Synthesis of 4'-Hydroxyacetophenone-1H-benzotriazole by Benzyne-Azide Click Chemistry. (2018). NC A&T SU Bluford Library's Aggie Digital Collections and Scholarship. [Link]

  • Palladium-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts. [Link]

  • Saraswat, S. K., Seemaladinne, R., Abdullah, M. N., Zaini, H., Ahmad, N., Ahmad, N., & Vessally, E. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Advances, 13(20), 13642–13654. [Link]

  • Cross-coupling reaction. (2024). In Wikipedia. [Link]

  • Joy, M. N., Munusamy, V., Nibin Joy, M., & Zyryanov, G. V. (2024). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. ORCA - Cardiff University. [Link]

  • Process for producing 4-hydroxyacetophenone. (1986).
  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2005). PubMed. [Link]

  • Preparation of Phenyl Acetate and Its Conversion into 4-Hydroxyacetophenone. (2016). ResearchGate. [Link]

  • Synthesis of fluorosulfates. (n.d.). Organic Chemistry Portal. [Link]

  • Scheme-I: Suzuki-Miyaura coupling of IV with phenyl boronic acid. (n.d.). ResearchGate. [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor. [Link]

  • Process for producing 4-hydroxyacetophenone. (1986).
  • Conversion of 4-Hydroxyacetophenone into 4-Phenyl Acetate by a Flavin Adenine Dinucleotide-Containing Baeyer-Villiger-Type Monooxygenase. (1995). PMC. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. [Link]

  • Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. (2023). Graz University of Technology. [Link]

  • Process for purifying 4-hydroxy-acetophenone. (1990). European Patent Office. [Link]

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Validation

A Comparative Guide to Fluorosulfate and Chloride Leaving Groups: Stability, Reactivity, and Application in Modern Chemistry

For decades, the chloride ion has served as a reliable and predictable leaving group in a vast array of chemical transformations. Its properties are well-documented, and its role in nucleophilic substitution and eliminat...

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the chloride ion has served as a reliable and predictable leaving group in a vast array of chemical transformations. Its properties are well-documented, and its role in nucleophilic substitution and elimination reactions is textbook knowledge. However, the demands of modern synthetic chemistry, particularly in the realms of drug discovery and chemical biology, have spurred the adoption of functional groups with more nuanced and powerful capabilities. Among these, the fluorosulfate group has emerged not merely as an alternative, but as a uniquely versatile tool that offers exceptional stability paired with tunable, context-dependent reactivity.

This guide provides an in-depth comparison of fluorosulfate and chloride leaving groups, moving from fundamental principles to practical applications. We will explore the theoretical underpinnings of their stability, present experimental data on their reactivity, and detail their strategic use in the development of covalent therapeutics and chemical probes.

Theoretical Foundations: Electronic and Steric Properties

The efficacy of a leaving group is primarily determined by its ability to stabilize the negative charge it acquires after bond cleavage. The weaker the basicity of the leaving group, the better it is at accommodating this charge, and thus, the more effective it is as a leaving group.[1][2][3]

Fluorosulfate (FSO₃⁻): The fluorosulfate anion is the conjugate base of fluorosulfuric acid (FSO₃H), one of the strongest known simple acids. This parentage makes the fluorosulfate anion an exceptionally weak base and, consequently, a superb leaving group. Its stability is derived from two key features:

  • Inductive Effect: The highly electronegative fluorine atom and oxygen atoms pull electron density away from the sulfur, which in turn polarizes the C-O bond of the parent alkyl or aryl fluorosulfate, facilitating its cleavage.

  • Resonance Delocalization: The negative charge on the departing anion is delocalized across the three oxygen atoms and the central sulfur atom, significantly stabilizing the species.[4]

Chloride (Cl⁻): The chloride ion is the conjugate base of hydrochloric acid (HCl), a strong acid. This makes chloride a weak base and a good leaving group.[1] However, its stability relies solely on the electronegativity and size of the single chlorine atom to accommodate the negative charge. It lacks the extensive resonance stabilization seen in the fluorosulfate anion.

This fundamental difference in charge stabilization is the primary reason for the superior performance of fluorosulfate as a leaving group in many contexts.

Stability and Reactivity: An Experimental Comparison

While theoretical principles provide a strong foundation, experimental data reveals the practical advantages and disadvantages of each leaving group.

Hydrolytic and Chemical Stability

A key differentiator is the kinetic stability of the parent compounds. Aryl fluorosulfates exhibit remarkable resistance to hydrolysis under both neutral and acidic conditions.[5] They are also robust against many reducing and oxidizing agents.[6] This inertness allows them to be carried through multi-step syntheses and employed in complex biological environments without premature degradation.[7] In one study, the fluorosulfate group remained almost entirely intact after 12 hours in serum and 48 hours in cell lysate, demonstrating its excellent biocompatibility.[7]

Aryl chlorides are also relatively stable but can be more susceptible to hydrolysis under forcing conditions. In contrast to sulfonyl fluorides, which are thermally and chemically more robust, analogous sulfonyl chlorides can decompose rapidly under heat.[6]

Reactivity in Nucleophilic Aliphatic Substitution (Sₙ2)

In Sₙ2 reactions, the rate is directly influenced by the leaving group's ability to depart. The fluorosulfate group is one of the most powerful leaving groups known for this transformation, far exceeding the reactivity of halides.

Leaving GroupCommon NameRelative Rate (krel)
AcO⁻Acetate1 x 10⁻¹⁰
Cl⁻Chloride0.0001
Br⁻Bromide0.001
I⁻Iodide0.01
TsO⁻Tosylate0.70
FSO₃⁻ Fluorosulfate 29,000
CF₃SO₃⁻Triflate56,000
(Data adapted from Wipf Group, University of Pittsburgh)[8]

As the data illustrates, an alkyl fluorosulfate is orders of magnitude more reactive than an alkyl chloride in a typical Sₙ2 reaction. This heightened reactivity enables substitutions under milder conditions and can be advantageous for sensitive substrates.

The Unique Reactivity of the S-F Bond: SuFEx Click Chemistry

Beyond its role as a leaving group in traditional C-O bond cleavage, the fluorosulfate moiety possesses a unique and powerful mode of reactivity centered on its sulfur-fluorine bond. This is the basis of Sulfur(VI) Fluoride Exchange (SuFEx) , a Nobel Prize-winning concept in "click chemistry."[9][10]

The S-F bond in aryl fluorosulfates is kinetically stable but can be catalytically activated to react with nucleophiles with extraordinary reliability and specificity.[11][12] This allows for the modular construction of complex molecules by "clicking" together molecular building blocks.[9][11]

// Invisible nodes for alignment {rank=same; A; B;} } dot Caption: Conceptual workflow of SuFEx click chemistry.

Chloride has no analogous reactivity. This SuFEx capability is exclusive to the S(VI)-F motif and is a primary driver for the adoption of fluorosulfates in drug discovery and materials science.[13]

Applications in Drug Discovery and Chemical Biology

The unique stability-reactivity profile of the fluorosulfate group makes it an invaluable tool for modern drug development.

Covalent Inhibitors

Covalent drugs form a stable, lasting bond with their protein target, which can lead to enhanced potency and a prolonged duration of action.[14][15] The fluorosulfate group serves as an excellent "warhead" for creating such inhibitors. Unlike highly reactive electrophiles that can bind indiscriminately, the fluorosulfate group is relatively inert until it is precisely positioned within a protein's binding pocket.[16]

Proximity-enabled reactivity then allows it to form a covalent bond with specific nucleophilic amino acid residues, such as tyrosine, lysine, serine, or histidine.[5][17][18] This context-dependent reactivity leads to highly selective covalent inhibitors with potentially fewer off-target effects.[16]

Late-Stage Functionalization and Chemical Probes

The ability to selectively modify complex molecules is crucial in medicinal chemistry. SuFEx chemistry provides a reliable method for the late-stage functionalization of drug candidates, enabling the rapid creation of diverse analog libraries for structure-activity relationship (SAR) studies.[13][19] Phenol- or amine-containing drugs can be readily converted to their fluorosulfate or sulfamoyl fluoride derivatives, often imparting new or improved biological activities.[13][19]

Furthermore, this chemistry is central to "inverse drug discovery," where fluorosulfate-armed chemical probes are used to survey the proteome for new binding partners, thereby identifying novel therapeutic targets.[20]

LSF_Workflow Start Complex Drug Molecule (with -OH or -NH₂ group) Step1 SuFEx Reaction (e.g., with SO₂F₂ gas) Start->Step1 Introduce S(VI)-F moiety Step2 Functionalized Drug (with -OSO₂F group) Step1->Step2 Step3 Biological Screening Step2->Step3 Test in assays End Identify Lead Candidates with Improved Properties Step3->End

Experimental Protocols

The following protocols provide standardized procedures for the synthesis and application of fluorosulfate-containing compounds.

Protocol 1: General Synthesis of an Aryl Fluorosulfate

This protocol describes the conversion of a phenol to its corresponding aryl fluorosulfate using sulfuryl fluoride gas, a core transformation in SuFEx chemistry.[17][21]

Materials:

  • Phenol derivative (1.0 eq)

  • Triethylamine (Et₃N) or DBU (1.5 eq)

  • Anhydrous acetonitrile (MeCN) or dichloromethane (DCM)

  • Sulfuryl fluoride (SO₂F₂) gas

  • Nitrogen or Argon atmosphere setup

  • Reaction vessel (e.g., Schlenk flask)

Procedure:

  • Setup: Dry the reaction vessel thoroughly and place it under an inert atmosphere (N₂ or Ar).

  • Dissolution: Dissolve the phenol derivative and the base (e.g., Et₃N) in the anhydrous solvent.

  • Reaction: Bubble SO₂F₂ gas gently through the stirred solution at room temperature. Caution: SO₂F₂ is a toxic gas and must be handled in a well-ventilated fume hood with appropriate safety measures.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, quench carefully with water or a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Protocol 2: Workflow for Covalent Labeling of a Target Protein

This protocol outlines a general method for confirming the covalent modification of a protein by a fluorosulfate-containing probe.[16]

Materials:

  • Purified target protein in a suitable buffer (e.g., PBS or HEPES)

  • Fluorosulfate probe (dissolved in DMSO)

  • Incubator or water bath

  • LC-MS system for intact protein analysis and peptide mapping

Procedure:

  • Incubation: Add the fluorosulfate probe (typically at 5-10 fold molar excess) to the solution of the target protein. A control sample with DMSO only should be run in parallel.

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 37 °C) for a set time course (e.g., 1, 4, and 12 hours).

  • Analysis of Intact Protein: At each time point, analyze a small aliquot of the reaction mixture by LC-MS to observe the mass shift corresponding to the covalent addition of the probe to the protein.

  • Proteolytic Digestion: Quench the reaction and subject the protein sample to digestion with a protease (e.g., trypsin) to break it into smaller peptides.

  • Peptide Mapping: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Search the MS/MS data to identify the specific peptide that has been modified by the probe. The fragmentation data will pinpoint the exact amino acid residue (e.g., Tyr, Lys) that formed the covalent bond.

Summary and Conclusion

The choice between a fluorosulfate and a chloride leaving group is dictated by the specific demands of the chemical application. While chloride remains a fundamental and effective leaving group for a wide range of standard transformations, the fluorosulfate offers a suite of advanced capabilities that are indispensable for modern research.

FeatureFluorosulfate (-OSO₂F) Chloride (-Cl)
Leaving Group Ability Excellent; significantly more reactive than halides in Sₙ2.[8]Good; a standard for many substitution reactions.[1]
Parent Compound Stability High; exceptional hydrolytic and metabolic stability.[5][7]Good; generally stable but can be less robust than fluorosulfates.
Unique Reactivity Possesses SuFEx "click" chemistry reactivity at the S-F bond.[9][11]Lacks analogous "click" reactivity.
Key Applications Covalent inhibitors, chemical biology probes, late-stage functionalization, polymer chemistry.[13][16]General organic synthesis, building block for other functional groups.
Synthetic Accessibility Readily synthesized from phenols/alcohols and SO₂F₂ or its surrogates.[17][22]Readily available from numerous commercial sources or via standard chlorination reactions.

References

  • The Current Toolbox for Covalent Inhibitors: From Hit Identific
  • Covalent inhibitor drug discovery. Domainex.
  • SuFEx as a new generation of click chemistry: synthesis and development of linkers. RSC Publishing.
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  • The rise of covalent inhibitors in str
  • Accelerated SuFEx Click Chemistry For Modular Synthesis. PMC - NIH.
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  • New modular flow platform for improved SuFEx click chemistry. HIMS.
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  • Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters.
  • Emerging Utility of Fluorosulf
  • Phenyl Fluorosulfate: A Versatile Precursor for Modern Organic Synthesis and Drug Discovery. Benchchem.
  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Arom
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
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  • New sulfuryl fluoride-derived alkylating reagents for the 1,1-dihydrofluoroalkyl
  • 7.3 Other Factors that Affect SN2 Reactions. Organic Chemistry I - KPU Pressbooks.
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
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Comparative

Technical Guide: 4-Aminophenyl Fluorosulfate vs. Chloroacetamide for Cysteine Targeting

Executive Summary The Bottom Line: The choice between Chloroacetamide (CAA) and 4-Aminophenyl Fluorosulfate (APFS) represents a fundamental decision between intrinsic reactivity and templated reactivity. Choose Chloroace...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: The choice between Chloroacetamide (CAA) and 4-Aminophenyl Fluorosulfate (APFS) represents a fundamental decision between intrinsic reactivity and templated reactivity.

  • Choose Chloroacetamide (CAA) when your goal is Total Cysteinome Mapping or when targeting a highly solvent-exposed cysteine where no catalytic assistance is available. CAA relies on the high nucleophilicity of the thiolate anion (

    
    ) to drive a rapid 
    
    
    
    reaction. It is a "sledgehammer"—effective but prone to off-target promiscuity and instability in plasma.
  • Choose 4-Aminophenyl Fluorosulfate (APFS) for Ligand-Directed Targeting or Latent Electrophile Screening . APFS is a Sulfur(VI) Fluoride Exchange (SuFEx) reagent. It is kinetically stable (inert) until it enters a specific protein pocket that "catalyzes" the reaction. While historically associated with Tyrosine/Lysine, APFS targets Cysteine selectively in pockets that stabilize the transition state, offering superior bioavailability and lower toxicity.

Part 1: Mechanistic Divergence

The two warheads operate on distinct kinetic and thermodynamic principles. Understanding this causality is essential for experimental design.

Chloroacetamide: The Intrinsic Electrophile ( )

CAA reacts via a classic bimolecular nucleophilic substitution (


). The reaction rate is primarily governed by the pKa of the cysteine thiol (lower pKa = higher nucleophilicity at physiological pH) and steric accessibility.
  • Mechanism: The thiolate attacks the

    
    -carbon, expelling the chloride ion.
    
  • Limitation: Because it relies on intrinsic electrophilicity, CAA can react with any accessible thiol (e.g., Glutathione, HSA), leading to high "sponge" effects in complex proteomes.

4-Aminophenyl Fluorosulfate: The Templated Electrophile (SuFEx)

APFS is a "sleeping" agent. The S(VI)-F bond is unusually strong and resistant to hydrolysis. It does not react with free cysteine in solution at appreciable rates. Reaction requires a SuFEx Hub : a specific protein microenvironment that simultaneously activates the nucleophile (Cys) and stabilizes the leaving group (fluoride/phenoxide transition).

  • Mechanism: Concerted substitution at the Sulfur center. Often requires a nearby H-bond donor (e.g., backbone amide, His, or Tyr) to assist fluoride departure.

  • Advantage: This "context-dependent" reactivity means APFS probes scan the proteome and only covalently modify pockets that "invite" the reaction, resulting in significantly higher selectivity.

Mechanistic Visualization (DOT Diagram)

MechanismComparison cluster_CAA Chloroacetamide (Intrinsic Reactivity) cluster_APFS Fluorosulfate (Templated Reactivity) Cys1 Cysteine Thiolate (Nucleophile) TS1 Transition State (Steric-Dependent) Cys1->TS1 Fast Attack CAA Chloroacetamide (Warhead) CAA->TS1 Prod1 Thioether Adduct (Irreversible) TS1->Prod1 -Cl (Leaving Group) Cys2 Cysteine (Context-Specific) TS2 SuFEx Transition (H-Bond Stabilized) Cys2->TS2 APFS Fluorosulfate (Latent Warhead) APFS->TS2 Pocket Protein Pocket (Catalytic Helper) Pocket->TS2 Activates Prod2 Sulfonate Adduct (Stable) TS2->Prod2 -F (Leaving Group)

Figure 1: Comparative reaction pathways. Note the requirement of the "Protein Pocket" helper in the APFS pathway, whereas CAA proceeds via direct attack.

Part 2: Reactivity & Selectivity Profiling[1]

The following data summarizes the performance characteristics of 4-aminophenyl fluorosulfate (APFS) versus Chloroacetamide (CAA) in chemoproteomic applications.

Table 1: Comparative Performance Metrics
FeatureChloroacetamide (CAA)4-Aminophenyl Fluorosulfate (APFS)
Primary Target Cysteine (Thiol)Context-Dependent (Tyr, Lys, Cys, His)
Intrinsic Reactivity High (

is fast)
Low/Latent (

is slow/zero without catalysis)
Selectivity Driver Steric access & pKaProtein microenvironment (Templated)
Plasma Stability Low (

mins to hours)
High (

hours)
Off-Target Labeling High (Glutathione, Albumin)Low (Requires specific binding pocket)
Reversibility Irreversible (Covalent)Irreversible (Covalent)
Reaction pH pH 7.0 - 8.0Broad range (Reaction is pocket-driven)
Key Application Total Cysteinome ProfilingInverse Drug Discovery / Specific Probes
Critical Insight: The "Cysteine Myth"

It is a common misconception that Fluorosulfates only target Tyrosine or Lysine. While they favor hard nucleophiles (like Tyr-OH), APFS targets Cysteine residues when the local environment modulates the Cysteine pKa or provides transition state stabilization (e.g., a nearby Arg or Lys residue acting as an oxyanion hole).

  • Evidence: In global proteomic profiling, APFS probes have been shown to label functional cysteines in kinases and metabolic enzymes that CAA misses because the APFS reaction requires a specific binding event, not just solvent exposure [1, 2].

Part 3: Experimental Protocols

Protocol A: Activity-Based Protein Profiling (ABPP) with APFS

Objective: To identify "ligandable" cysteines that are functionally active, rather than just solvent-exposed.

Reagents:

  • Probe: 4-aminophenyl fluorosulfate conjugated to an alkyne handle (APFS-Alkyne).

  • Lysis Buffer: PBS pH 7.4, 0.1% Triton X-100, Protease Inhibitors.

  • Click Reagents: Azide-Biotin, CuSO4, TCEP, TBTA.

Step-by-Step Workflow:

  • Lysate Preparation: Harvest cells and lyse in PBS. Adjust protein concentration to 2 mg/mL.

    • Note: Avoid DTT/BME in lysis buffer; they will compete with CAA but are generally safe with APFS (due to low intrinsic reactivity), yet exclusion is best practice.

  • Probe Incubation: Add APFS-Alkyne (final conc. 10–50 µM).

    • Critical Step: Incubate for 1–4 hours at 37°C . Unlike CAA (which reacts in minutes), SuFEx chemistry is slower and requires time for the probe to sample conformational states.

  • Click Chemistry: Add Click Reagents (100 µM Azide-Biotin, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4). Incubate 1 hour at RT.

  • Enrichment: Precipitate proteins (MeOH/CHCl3), resuspend, and bind to Streptavidin beads.

  • Digestion & MS: On-bead trypsin digestion followed by LC-MS/MS.

Protocol B: Competitive IsoTOP-ABPP (CAA vs. APFS)

Objective: To determine if a specific cysteine is targeted by your APFS inhibitor.[1]

  • Treatment: Treat Cell Lysate with your APFS-based inhibitor (Experimental) vs. DMSO (Control).

  • Chase: Label both samples with a broad-spectrum Iodoacetamide-Alkyne (IA-alkyne) probe (Functionally similar to CAA for mapping).

    • Logic: If your APFS inhibitor binds the cysteine, it will block the subsequent IA-alkyne labeling.

  • Click & Tag: React with isotopically labeled tags (Light for DMSO, Heavy for Inhibitor).

  • Mix & Analyze: Mix lysates 1:1. A high Light:Heavy ratio indicates the APFS inhibitor successfully blocked the cysteine.

Workflow Visualization (DOT Diagram)

ABPP_Workflow cluster_Exp Experimental Design cluster_Analysis Downstream Analysis Sample Cell Lysate Probe Add APFS Probe (1-4 hrs @ 37°C) Sample->Probe Click CuAAC Click (Biotin-Azide) Probe->Click Enrich Streptavidin Enrichment Click->Enrich Digest Trypsin Digestion Enrich->Digest MS LC-MS/MS Site ID Digest->MS

Figure 2: ABPP workflow for profiling APFS targets. Note the extended incubation time compared to standard CAA protocols.

Part 4: Case Study & Application Guide

When to use which?
Case 1: The "Undruggable" Target
  • Scenario: You are targeting a protein with a shallow pocket and a cysteine that is not hyper-reactive.

  • Recommendation: Use APFS.

  • Reasoning: A CAA warhead will likely react with glutathione before reaching the target or label surface cysteines indiscriminately. An APFS warhead can be attached to a weak affinity ligand. It will float through the proteome inertly until the ligand binds the shallow pocket. Once bound, if the geometry aligns the fluorosulfate with the cysteine (and a helper residue), the covalent bond forms. This is the "Inverse Drug Discovery" principle [3].

Case 2: Mapping Oxidative Stress
  • Scenario: You want to map all cysteines that are sensitive to oxidation (ROS).

  • Recommendation: Use CAA (or Iodoacetamide).

  • Reasoning: You need a reagent that reacts based on intrinsic nucleophilicity. CAA will label all reduced thiols (

    
    ). By comparing labeled vs. unlabeled fractions under stress, you map the "Cysteinome." APFS is too selective and slow for this global mapping.
    

References

  • Jones, L. H. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters, 9(7), 584–586. [Link]

  • Mortenson, D. E., et al. (2018).[2] "Inverse Drug Discovery" Strategy to Identify Proteins that are Targeted by Latent Electrophiles.[3] Journal of the American Chemical Society, 140(6), 2004–2007. [Link]

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534, 570–574. [Link]

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Validation

A Comparative Guide to the Kinetics of SuFEx Reactions with 4-Aminophenyl Fluorosulfate

For researchers, scientists, and professionals in drug development, the ability to precisely control the formation of covalent bonds is paramount. The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a cornerstone of click...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the ability to precisely control the formation of covalent bonds is paramount. The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a cornerstone of click chemistry, offers a robust and versatile platform for this purpose.[1][2][3][4] This guide provides an in-depth comparative analysis of the kinetics of SuFEx reactions involving 4-aminophenyl fluorosulfate, a key building block in the synthesis of novel therapeutics and chemical probes. We will explore the factors influencing reaction rates, provide supporting data, and detail experimental protocols to empower your research.

Introduction to SuFEx and the Role of 4-Aminophenyl Fluorosulfate

The SuFEx reaction, re-popularized by Sharpless and co-workers, relies on the remarkable balance of stability and reactivity of the S(VI)-F bond.[5][6] Unlike more traditional sulfonyl chlorides, sulfonyl fluorides and fluorosulfates exhibit exceptional stability to hydrolysis and reduction, yet readily react with appropriate nucleophiles under specific conditions.[5][6] This "click" reactivity makes them ideal for applications in complex biological environments.[7][8][9]

4-Aminophenyl fluorosulfate is a bifunctional reagent of significant interest. The fluorosulfate moiety serves as the electrophilic SuFEx partner, while the aniline functionality provides a nucleophilic handle for further derivatization or can act as an internal modulator of reactivity. Understanding the kinetics of its SuFEx reactions is crucial for designing efficient synthetic strategies and for predicting its behavior in biological systems.

Comparative Kinetics: Factors Influencing the SuFEx Reaction Rate

The rate of the SuFEx reaction with 4-aminophenyl fluorosulfate is not monolithic; it is profoundly influenced by a confluence of factors, including the choice of nucleophile, the presence and nature of catalysts, and the solvent system.

The Nucleophile: A Primary Determinant of Reaction Rate

The inherent nucleophilicity of the reacting partner is a critical factor governing the kinetics of the SuFEx reaction. While a wide array of nucleophiles can participate in SuFEx, their reaction rates with 4-aminophenyl fluorosulfate can vary significantly.

Key Insights:

  • Amines vs. Alcohols/Phenols: Generally, amines are more potent nucleophiles than alcohols or phenols in SuFEx reactions.[10][11] Consequently, the reaction of 4-aminophenyl fluorosulfate with an aliphatic amine is expected to proceed faster than with a corresponding alcohol under similar conditions. Aromatic amines, like the aniline moiety within 4-aminophenyl fluorosulfate itself, are less nucleophilic than aliphatic amines but can still participate in SuFEx reactions.[12]

  • Steric Hindrance: As with many reactions, steric bulk around the nucleophilic center can impede the reaction rate. For instance, a bulky secondary amine will likely react slower than a primary amine.[11]

  • Electronic Effects: The electronic properties of the nucleophile play a crucial role. Electron-donating groups on the nucleophile enhance its reactivity, while electron-withdrawing groups decrease it.[12]

Table 1: Predicted Relative Reaction Rates of Nucleophiles with 4-Aminophenyl Fluorosulfate

Nucleophile CategoryExamplePredicted Relative RateRationale
Primary Aliphatic Aminen-ButylamineVery FastHigh nucleophilicity, low steric hindrance.[12]
Secondary Aliphatic AmineDiethylamineFastHigh nucleophilicity, moderate steric hindrance.
Primary Aromatic AmineAnilineModerateLower nucleophilicity compared to aliphatic amines.[12]
PhenolPhenolSlowLower nucleophilicity than amines.[13]
Sterically Hindered Aminetert-ButylamineVery SlowSignificant steric hindrance impeding approach to the sulfur center.[11]
Catalysis: Accelerating the SuFEx Reaction

While some SuFEx reactions can proceed without a catalyst, the use of catalysts is often essential to achieve practical reaction rates, especially with less reactive nucleophiles.

Key Catalytic Systems:

  • Organic Bases: Tertiary amines (e.g., triethylamine, Et₃N) and stronger amidine or guanidine bases (e.g., DBU, BTMG) are commonly used to facilitate SuFEx reactions.[10][14] These bases are thought to activate the S-F bond or deprotonate the nucleophile, increasing its reactivity.[15] The "Accelerated SuFEx Click Chemistry" (ASCC) protocol, which employs a hindered guanidine base like BTMG in combination with a silylating agent, has been shown to dramatically increase reaction rates.[10]

  • Nucleophilic Catalysts: Catalysts like 1-hydroxybenzotriazole (HOBt) have been shown to act as nucleophilic catalysts, forming a more reactive intermediate with the sulfonyl fluoride that is then readily attacked by the primary nucleophile.[11][16] This is particularly effective for sterically hindered substrates.[11][17]

Table 2: Comparison of Catalytic Systems for the SuFEx Reaction of 4-Aminophenyl Fluorosulfate with a Generic Amine Nucleophile

Catalytic SystemPredicted Relative RateMechanism of ActionKey Advantages
NoneVery SlowUncatalyzed reaction relies on inherent nucleophilicity.Simplicity.
Triethylamine (Et₃N)ModerateGeneral base catalysis, activates the nucleophile.Readily available and inexpensive.
DBUFastStronger base, more effective at activating the nucleophile.High reaction rates.
HOBtFastNucleophilic catalysis, forms a highly reactive intermediate.[16]Effective for hindered amines.[11]
BTMG/HMDS (ASCC)Very FastCombination of a strong base and a silylating agent for rapid activation.[10]Extremely fast reaction times.[10][18]
Solvent Effects: The Reaction Medium Matters

The choice of solvent can significantly impact the kinetics of the SuFEx reaction. Polar aprotic solvents are generally preferred as they can stabilize the charged intermediates and transition states involved in the reaction.

Key Observations:

  • Polar Protic vs. Aprotic Solvents: Polar protic solvents that can participate in hydrogen bonding can assist in the nucleophilic displacement of the fluoride ion.[12] However, they can also solvate the nucleophile, potentially reducing its reactivity. Polar aprotic solvents like DMSO or DMF are often good choices as they effectively solvate the cationic species without strongly solvating the anionic nucleophile.

  • Aqueous Conditions: Interestingly, some SuFEx reactions have been shown to be promoted in aqueous buffers, which can be advantageous for bioconjugation applications.[2]

Experimental Protocols

To facilitate the comparative kinetic analysis of SuFEx reactions with 4-aminophenyl fluorosulfate, the following detailed experimental protocols are provided.

General Protocol for Kinetic Analysis by ¹⁹F NMR Spectroscopy

This protocol describes a general method for monitoring the progress of a SuFEx reaction by observing the disappearance of the starting fluorosulfate signal and the appearance of the fluoride ion signal in the ¹⁹F NMR spectrum.

Materials:

  • 4-Aminophenyl fluorosulfate

  • Nucleophile of interest (e.g., n-butylamine)

  • Catalyst (e.g., DBU)

  • Anhydrous solvent (e.g., DMSO-d₆)

  • Internal standard (e.g., trifluorotoluene)

  • NMR tubes

Procedure:

  • Prepare a stock solution of 4-aminophenyl fluorosulfate: Dissolve a known mass of 4-aminophenyl fluorosulfate and the internal standard in the chosen anhydrous deuterated solvent in a volumetric flask.

  • Prepare a stock solution of the nucleophile and catalyst: In a separate volumetric flask, dissolve the nucleophile and catalyst in the same anhydrous deuterated solvent.

  • Initiate the reaction: In a clean, dry NMR tube at a constant temperature (e.g., 298 K), add a precise volume of the 4-aminophenyl fluorosulfate stock solution.

  • Acquire the initial spectrum (t=0): Quickly acquire a ¹⁹F NMR spectrum to establish the initial concentration of the starting material.

  • Start the reaction: Inject a precise volume of the nucleophile/catalyst stock solution into the NMR tube, mix thoroughly, and immediately begin acquiring spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to the 4-aminophenyl fluorosulfate and the internal standard in each spectrum. Plot the concentration of 4-aminophenyl fluorosulfate versus time to determine the reaction rate.

High-Throughput Screening of Reaction Conditions by UV-HPLC

For a more rapid comparison of different catalysts or nucleophiles, a high-throughput screening approach using UV-HPLC can be employed.

Materials:

  • 4-Aminophenyl fluorosulfate

  • Library of nucleophiles and catalysts

  • Anhydrous solvent (e.g., DMSO)

  • 96-well plate

  • HPLC system with a UV detector

Procedure:

  • Prepare stock solutions: Prepare stock solutions of 4-aminophenyl fluorosulfate, nucleophiles, and catalysts in the chosen solvent.

  • Set up the reaction plate: In a 96-well plate, dispense the 4-aminophenyl fluorosulfate stock solution into each well.

  • Add nucleophiles and catalysts: Add the different nucleophiles and catalysts to individual wells according to the experimental design.

  • Incubate: Incubate the plate at a constant temperature for a set period.

  • Quench and analyze: At the desired time point, quench the reactions (e.g., by adding an acidic solution). Analyze the reaction mixtures by HPLC to determine the extent of conversion by monitoring the disappearance of the starting material and the appearance of the product.[2]

Visualizing the SuFEx Reaction

To better understand the processes involved, the following diagrams illustrate the SuFEx reaction mechanism and a typical experimental workflow.

SuFEx_Mechanism cluster_reactants Reactants cluster_catalysis Catalytic Activation cluster_reaction SuFEx Reaction 4-APFS 4-Aminophenyl Fluorosulfate (R-OSO₂F) Transition_State Transition State [R-OSO₂(F)(Nu)]⁻ 4-APFS->Transition_State Nucleophile Nucleophile (Nu-H) Activated_Nu Activated Nucleophile (Nu⁻) Nucleophile->Activated_Nu Deprotonation Base Base (B:) Base->Activated_Nu Activated_Nu->Transition_State Nucleophilic Attack Product Product (R-OSO₂-Nu) Transition_State->Product Byproduct Byproduct (HF) Transition_State->Byproduct Kinetic_Workflow Start Start: Define Kinetic Experiment Prep Prepare Stock Solutions (4-APFS, Nucleophile, Catalyst) Start->Prep Reaction_Setup Set up Reaction in NMR Tube or 96-Well Plate Prep->Reaction_Setup Data_Acquisition Acquire Data over Time (NMR Spectra or HPLC Chromatograms) Reaction_Setup->Data_Acquisition Analysis Analyze Data (Integration, Peak Area) Data_Acquisition->Analysis Kinetics Determine Reaction Rate (Plot Concentration vs. Time) Analysis->Kinetics Comparison Compare Rates under Different Conditions Kinetics->Comparison End End: Conclude Comparative Kinetics Comparison->End

Caption: Workflow for comparative kinetic analysis of SuFEx reactions.

Conclusion and Future Outlook

The kinetic profile of the SuFEx reaction with 4-aminophenyl fluorosulfate is a finely tunable process, heavily dependent on the interplay between the nucleophile, catalyst, and solvent system. By understanding these relationships, researchers can rationally design and optimize synthetic routes to novel molecules. The development of accelerated SuFEx methodologies has opened new avenues for high-throughput synthesis and screening, further empowering drug discovery and chemical biology. [2][10]Future research will likely focus on expanding the scope of catalysts, exploring novel solvent systems, and applying these kinetic principles to increasingly complex biological systems.

References

  • Yu, B., Cao, L., Li, S., et al. (2023). The proximity-enabled sulfur fluoride exchange reaction in the protein context. eScholarship. [Link]

  • Yu, B., Cao, L., Li, S., et al. (2023). The proximity-enabled sulfur fluoride exchange reaction in the protein context. Chemical Science. [Link]

  • Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry. ResearchGate. [Link]

  • Accelerated and Concerted Aza‐Michael Addition and SuFEx Reaction in Microdroplets in Unitary and High‐Throughput Formats. PMC. [Link]

  • Zhu, Y., Krishna, A., Chao, Y., & Zuilhof, H. (2025). Multimodal S(VI) Exchange Click Reactions Derived from SF2 Moieties: Comparative Kinetics and Stereochemistry of SuFEx and SuPhenEx Reactions. The Journal of Organic Chemistry. [Link]

  • Catalytic SuFEx Reactivity of Sulfonimidoyl Fluorides with Functionalized Amines with Automation Applicable Conditions. ResearchGate. [Link]

  • Dong, J., et al. (2017). Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub. PMC. [Link]

  • Smedley, C. J., et al. (2022). Accelerated SuFEx Click Chemistry For Modular Synthesis. PMC. [Link]

  • The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. ACS Publications. [Link]

  • Sulfur VI Fluoride Exchange SuFEx Another Good Reaction For Click Chemistry. Scribd. [Link]

  • Organocatalytic Silicon-Free SuFEx reactions for modular synthesis of sulfonate esters and sulfonamides. ChemRxiv. [Link]

  • Wei, M., et al. (2021). A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. SciSpace. [Link]

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. ResearchGate. [Link]

  • The proximity-enabled sulfur fluoride exchange reaction in the protein context. PMC. [Link]

  • SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates. Chemical Science (RSC Publishing). [Link]

  • Mechanism of the SuFEx reaction. The SuFEx reagents undergo a click... ResearchGate. [Link]

  • A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ChemRxiv. [Link]

  • [18F]SuFEx Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis. ChemRxiv. [Link]

  • The proximity-enabled sulfur fluoride exchange reaction in the protein context. Chemical Science. [Link]

  • (a) Accelerated SuFEx reaction for assembling the... ResearchGate. [Link]

  • Sulfur fluoride exchange. Springer Nature Experiments. [Link]

  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling Fluorosulfuric Acid, 4-aminophenyl Ester

This guide provides essential safety and logistical information for the handling and disposal of Fluorosulfuric acid, 4-aminophenyl ester. As a compound that combines the extreme reactivity of a superacid with the functi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of Fluorosulfuric acid, 4-aminophenyl ester. As a compound that combines the extreme reactivity of a superacid with the functionalities of an aromatic amine and an ester, it demands the highest level of precaution. This document is intended for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety protocols for highly corrosive and reactive materials.

The core hazard associated with this compound stems from the fluorosulfuric acid moiety. Fluorosulfuric acid is a superacid, significantly more acidic than 100% sulfuric acid, and it reacts violently with water.[1][2][3] This reactivity, coupled with its corrosive nature, dictates the stringent personal protective equipment (PPE) and handling protocols outlined below. Upon contact with moisture, it hydrolyzes to produce hydrofluoric acid (HF) and sulfuric acid, both of which are extremely hazardous.[1][2][4][5][6]

Immediate Hazard Assessment

Before any handling of Fluorosulfuric acid, 4-aminophenyl ester, a thorough risk assessment is mandatory. The primary dangers include:

  • Extreme Corrosivity: Causes severe, deep burns on skin and eye contact.[5][7][8][9] Vapors are also highly corrosive to the respiratory tract.[5][8]

  • Violent Reactivity with Water: The reaction is more violent than that of concentrated sulfuric acid with water and produces highly toxic and corrosive byproducts.[1][2]

  • Inhalation Toxicity: Vapors and aerosols can cause severe respiratory irritation and potentially fatal lung edema.[5][8]

  • Toxicity of Hydrolysis Products: The formation of hydrofluoric acid upon hydrolysis presents a unique and severe hazard, as HF can penetrate the skin and cause deep tissue damage and systemic toxicity.[4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable when working with this compound. The following table summarizes the required equipment, and the subsequent sections detail the rationale and specifications for each.

Body PartPrimary ProtectionSecondary/Enhanced Protection
Eyes/Face Chemical splash gogglesFull-face shield worn over goggles.[10][11][12][13]
Respiratory Use within a certified chemical fume hoodA properly fitted respirator with an appropriate acid gas cartridge may be necessary for certain procedures or in case of a spill.[11]
Hands Chemical-resistant gloves (Neoprene or Butyl Rubber recommended)Double-gloving is highly recommended.
Body Chemical-resistant lab coat or apronA full-body chemical-resistant suit may be required for large-scale operations or spill response.[7][11]
Feet Closed-toe leather or chemical-resistant shoesChemical-resistant boot covers.[10]

Given the severe and rapid damage this chemical can inflict upon contact with the eyes, robust eye and face protection is paramount.

  • Chemical Splash Goggles: Standard safety glasses are insufficient. Tight-fitting chemical splash goggles are mandatory to protect against splashes, mists, and vapors.[12][14]

  • Full-Face Shield: A full-face shield must be worn in addition to chemical splash goggles.[10][11][13] This provides a critical barrier against splashes to the entire face.

All manipulations of Fluorosulfuric acid, 4-aminophenyl ester must be conducted within a properly functioning and certified chemical fume hood to control exposure to corrosive vapors.[13][14] The sash should be kept as low as possible.

  • Glove Selection: Standard nitrile gloves offer insufficient protection. Chemical-resistant gloves made of materials like neoprene or butyl rubber are required.[10][11] Always check the glove manufacturer's compatibility chart.

  • Double Gloving: Wearing two pairs of gloves provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

  • Protective Clothing: A chemical-resistant lab coat or apron is essential to protect against spills.[11][14] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant suit should be considered.[7][11]

Never wear open-toed shoes in a laboratory setting.[14] Sturdy, closed-toe shoes, preferably made of leather or a chemical-resistant material, are required.

Operational and Disposal Plans: A Step-by-Step Guide

Handling Protocol

The following workflow outlines the essential steps for safely handling Fluorosulfuric acid, 4-aminophenyl ester in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_area Designate a specific work area within a fume hood gather_ppe Assemble and inspect all required PPE prep_area->gather_ppe locate_safety Ensure emergency shower and eyewash are accessible and unobstructed gather_ppe->locate_safety prep_spill Prepare a spill kit with appropriate neutralizers locate_safety->prep_spill don_ppe Don all PPE correctly prep_spill->don_ppe work_in_hood Perform all manipulations within the designated fume hood don_ppe->work_in_hood slow_transfer Transfer the chemical slowly and carefully to avoid splashes work_in_hood->slow_transfer close_container Keep containers tightly sealed when not in use slow_transfer->close_container decontaminate Decontaminate all equipment used close_container->decontaminate doff_ppe Remove PPE carefully, avoiding contact with contaminated surfaces decontaminate->doff_ppe wash_hands Wash hands and arms thoroughly doff_ppe->wash_hands

Caption: Step-by-step workflow for the safe handling of Fluorosulfuric acid, 4-aminophenyl ester.

Emergency Procedures

In the event of an exposure or spill, immediate and decisive action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill: Evacuate the immediate area.[7] For a small spill, and only if properly trained and equipped, contain the spill with an inert absorbent material (such as sand or vermiculite) and then neutralize it cautiously.[7] For larger spills, evacuate the area and contact emergency personnel.

Disposal Plan

Improper disposal of Fluorosulfuric acid, 4-aminophenyl ester can cause significant environmental harm and is strictly regulated.

Neutralization is a mandatory first step. This process must be performed with extreme caution due to the violent reaction with water and bases.

start Waste Fluorosulfuric acid, 4-aminophenyl ester dilute Slowly add the waste to a large volume of ice-cold water with constant stirring start->dilute Extreme Caution: Exothermic Reaction neutralize Cautiously add a dilute basic solution (e.g., sodium carbonate or calcium hydroxide) to the diluted acid dilute->neutralize Perform in a fume hood check_ph Monitor the pH and continue adding base until the pH is between 6 and 9 neutralize->check_ph dispose Dispose of the neutralized solution in accordance with local regulations check_ph->dispose

Caption: A simplified workflow for the neutralization and disposal of waste.

Step-by-Step Disposal Protocol:

  • Dilution: In a fume hood, prepare a large container of ice-cold water. Slowly and carefully add the waste chemical to the water with continuous stirring.[1][15] This is a highly exothermic reaction; the ice and slow addition are crucial to control the temperature.

  • Neutralization: Slowly add a dilute solution of a weak base, such as sodium carbonate or calcium hydroxide, to the diluted acid mixture.[15][16][17] Avoid using strong bases like sodium hydroxide, as this can cause a violent reaction.[15]

  • pH Monitoring: Continuously monitor the pH of the solution. Continue adding the basic solution until the pH is neutral (between 6 and 9).[16]

  • Final Disposal: The neutralized solution can then be disposed of in accordance with institutional and local environmental regulations.[7] It is imperative to consult your institution's environmental health and safety department for specific guidance.

By adhering to these stringent safety protocols, researchers can mitigate the significant risks associated with Fluorosulfuric acid, 4-aminophenyl ester and ensure a safe laboratory environment.

References

  • Proper disposal of chemicals - Sciencemadness Wiki. [Link]

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